molecular formula C19H25F3N2O6 B12384648 Fluvoxamine-13C, d3 (maleate)

Fluvoxamine-13C, d3 (maleate)

Numéro de catalogue: B12384648
Poids moléculaire: 438.4 g/mol
Clé InChI: LFMYNZPAVPMEGP-IVIIFBLFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluvoxamine-13C, d3 (maleate) is a useful research compound. Its molecular formula is C19H25F3N2O6 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluvoxamine-13C, d3 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluvoxamine-13C, d3 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C19H25F3N2O6

Poids moléculaire

438.4 g/mol

Nom IUPAC

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuterio(113C)methoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1+1D3;

Clé InChI

LFMYNZPAVPMEGP-IVIIFBLFSA-N

SMILES isomérique

[2H][13C]([2H])([2H])OCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O

SMILES canonique

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Fluvoxamine-¹³C d₃ Maleate: Structure, Properties, and Application in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Fluvoxamine-¹³C d₃ maleate, an isotopically labeled internal standard essential for high-fidelity quantitative analysis. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's core properties and provides a field-proven protocol for its application in bioanalytical workflows, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Imperative for Stable Isotope-Labeled Standards in Pharmacokinetics

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used primarily for treating obsessive-compulsive disorder (OCD) and major depressive disorder.[1][2][3] Its therapeutic efficacy is directly linked to its concentration in the bloodstream, making accurate quantification in biological matrices a cornerstone of pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies.[4][5]

Quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[6] To correct for these variables, an internal standard (IS) is indispensable. A stable isotope-labeled (SIL) internal standard, such as Fluvoxamine-¹³C d₃ maleate, represents the gold standard.[6] By incorporating heavy isotopes (¹³C and Deuterium), the SIL IS is chemically identical to the analyte but mass-shifted. This ensures it co-elutes chromatographically and experiences identical ionization suppression or enhancement, perfectly tracking the analyte through extraction and analysis to provide the most accurate and precise quantification possible.

Core Chemical and Physical Properties

Fluvoxamine-¹³C d₃ maleate is the maleate salt of the fluvoxamine molecule, strategically labeled with one carbon-13 atom and three deuterium atoms. This labeling results in a distinct mass increase without significantly altering its chemical behavior.

PropertyValueSource(s)
Chemical Name (E)-Fluvoxamine-d3 Maleate[7]
CAS Number 1185245-56-0[7]
Molecular Formula C₁₅H₁₈D₃F₃N₂O₂ • C₄H₄O₄[7]
Molecular Weight 437.43 g/mol (for C₁₉H₂₂D₃F₃N₂O₆)[8]
Unlabeled Molecular Weight 434.41 g/mol [9][10]
Appearance White to off-white crystalline powder[10]
Solubility Sparingly soluble in water; freely soluble in ethanol and chloroform[9][10]
Storage Store at -20°C[9]

Application in Quantitative Bioanalysis: A Validated LC-MS/MS Protocol

The primary application of Fluvoxamine-¹³C d₃ maleate is as an internal standard for the quantification of fluvoxamine in biological matrices like plasma, serum, or tissue homogenates. This section outlines a robust, self-validating protocol based on established methodologies.[4][11]

Principle and Rationale

The protocol employs a liquid-liquid extraction (LLE) technique for sample cleanup and concentration, followed by analysis using a UPLC-MS/MS system. The LLE method is chosen for its efficiency in removing proteins and phospholipids from plasma, which are major sources of matrix effects in electrospray ionization. The use of Fluvoxamine-¹³C d₃ maleate ensures that any variability during the extraction, injection, and ionization steps affects both the analyte and the internal standard equally. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, providing a highly reliable result.

Experimental Workflow

The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.

G cluster_prep 1. Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Stock Stock Solutions (Analyte & IS) Standards Calibration Standards & Quality Controls (QCs) Stock->Standards Serial Dilution LCMS UPLC-MS/MS Analysis Standards->LCMS Inject Standards & QCs Plasma Plasma Sample (250 µL) Spike Spike with IS (Fluvoxamine-¹³C d₃) Plasma->Spike LLE Liquid-Liquid Extraction (e.g., with MTBE) Spike->LLE Evap Evaporation & Reconstitution LLE->Evap Evap->LCMS Injection Integration Peak Integration LCMS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknowns Curve->Quant

Bioanalytical workflow for Fluvoxamine quantification.
Detailed Step-by-Step Methodology

This protocol is adapted from validated methods for fluvoxamine analysis in human plasma.[4]

A. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of Fluvoxamine maleate (analyte) and Fluvoxamine-¹³C d₃ maleate (IS) into separate 2 mL volumetric flasks. Dissolve and bring to volume with methanol.

    • Rationale: Methanol is an excellent solvent for fluvoxamine and is compatible with reverse-phase chromatography. Preparing separate, high-concentration stocks minimizes weighing errors and provides a stable source for further dilutions.

  • Working Stock Solutions: Prepare intermediate working stocks by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the IS working stock to the final desired concentration. This concentration should yield a robust and consistent signal in the mass spectrometer.

  • Calibration Curve Standards: Serially dilute the analyte working stock with blank human plasma to prepare an eight-point calibration curve. A typical range is 2.5 to 300 ng/mL.[4]

  • Quality Control Samples: Prepare QCs in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). These are prepared from a separate analyte stock solution to ensure unbiased validation of the curve.

B. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 250 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL polypropylene tube.

  • Add 25 µL of the Internal Standard Spiking Solution to all tubes except the blank. Vortex briefly.

    • Rationale: Adding the IS early ensures it undergoes the exact same extraction process as the analyte, effectively normalizing for any sample-to-sample recovery differences.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample. Vortex.

    • Rationale: Fluvoxamine is a basic compound. Increasing the pH deprotonates the amine group, making the molecule less polar and enhancing its partitioning into an organic solvent.

  • Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for injection.

C. LC-MS/MS Instrumentation and Parameters

  • Chromatographic System: UPLC system with a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Rationale: Formic acid aids in the positive ionization of fluvoxamine in the ESI source.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions:

    • Fluvoxamine: m/z 319.2 → 71.1

    • Fluvoxamine-¹³C d₃: m/z 323.2 → 71.1 (Example transition, exact mass will depend on labeling pattern; the fragment is typically stable).

    • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

Method Validation

For use in regulated studies, the method must be validated according to guidelines from agencies like the FDA or EMA.[11] Key parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Linearity: The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).

  • Recovery and Matrix Effect: Assessed to ensure the extraction process is efficient and that co-eluting matrix components do not affect ionization. The SIL IS is critical for compensating for any observed matrix effects.

  • Stability: Analyte stability is tested under various conditions (bench-top, freeze-thaw cycles, long-term storage) to ensure sample integrity.

Conclusion

Fluvoxamine-¹³C d₃ maleate is a vital tool for drug development and clinical research, enabling the accurate and precise quantification of fluvoxamine in complex biological matrices. Its properties as a stable isotope-labeled internal standard make it superior to structural analogues, as it perfectly mimics the analyte's behavior during sample processing and analysis. The detailed LC-MS/MS protocol provided herein serves as a robust framework that, when properly validated, delivers high-quality, reproducible data essential for regulatory submissions and critical research decisions.

References

  • PubChem. Fluvoxamine | C15H21F3N2O2. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Fluvoxamine. Available from: [Link]

  • WebMD. Fluvoxamine (Luvox): Uses, Side Effects, Interactions. Available from: [Link]

  • Thorne, C., et al. Fluvoxamine. StatPearls Publishing; 2023. Available from: [Link]

  • Google Patents. Process for the preparation of fluvoxamine maleate.
  • KEGG DRUG. Fluvoxamine maleate. Kanehisa Laboratories. Available from: [Link]

  • Pharmaffiliates. (E)-Fluvoxamine-d3 Maleate. Available from: [Link]

  • Overmars, H., et al. Fluvoxamine maleate: metabolism in man. PubMed, 1983. Available from: [Link]

  • PubChem. Fluvoxamine Maleate. National Center for Biotechnology Information. Available from: [Link]

  • Arun Kumar, V., et al. Quantification of Fluvoxamine in Human Plasma by Using UPLC-MS/MS Technique. International Journal of Biology, Pharmacy and Allied Sciences, 2022. Available from: [Link]

  • U.S. Food and Drug Administration. LUVOX® (Fluvoxamine Maleate) Tablets Prescribing Information. Available from: [Link]

  • precisionFDA. FLUVOXAMINE. U.S. Food and Drug Administration. Available from: [Link]

  • USP-NF. Fluvoxamine Maleate. Available from: [Link]

  • Phenomenex. Separation of Fluvoxamine Maleate and its Organic Impurities per USP Monograph. Available from: [Link]

  • Analytica Chemie. Fluvoxamine-d3 Maleate. Available from: [Link]

  • Pescina, S., et al. UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. MDPI, 2021. Available from: [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed, 2005. Available from: [Link]

  • ResearchGate. Pharmacokinetics and Bioequivalence of Fluvoxamine Maleate by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization. Available from: [Link]

Sources

Molecular weight calculation for Fluvoxamine-13C d3 maleate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight Calculation and Application Strategy for Fluvoxamine-13C d3 Maleate Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Executive Summary

In quantitative bioanalysis using LC-MS/MS, the precision of the Internal Standard (IS) is the single most critical factor governing assay accuracy. Fluvoxamine-13C d3 maleate represents a stable isotope-labeled (SIL) analogue of the SSRI fluvoxamine, designed to correct for matrix effects, recovery losses, and ionization variability.

This guide provides a rigorous framework for calculating the molecular weight (MW) and monoisotopic mass of this specific isotopologue. Unlike standard stoichiometry, working with mixed isotopes (


 and 

) requires a bifurcation of calculation strategies: Average Molecular Weight for gravimetric preparation and Monoisotopic Mass for mass spectrometric detection.

Part 1: Chemical Identity & Stoichiometry

To perform an accurate calculation, we must first deconstruct the analyte into its active moiety and its counter-ion, identifying exactly where the isotopic labels reside.

1.1 The Molecular Architecture

Fluvoxamine maleate is a salt comprised of the fluvoxamine free base and maleic acid in a 1:1 stoichiometric ratio.

  • Analyte (Free Base): Fluvoxamine (

    
    )[1][2][3][4][5]
    
  • Counter-ion: Maleic Acid (

    
    )
    
  • Labeling Logic: For an internal standard to function correctly in LC-MS, the isotopic label must be located on the free base (fluvoxamine) structure. If the label were on the maleate, it would be lost during ionization when the salt dissociates, rendering the IS indistinguishable from the native analyte.

1.2 Isotopic Substitution

The designation "13C d3" indicates the following substitutions on the Fluvoxamine core:

  • Carbon-13 (

    
    ):  One 
    
    
    
    atom is replaced by
    
    
    .
  • Deuterium (

    
    ):  Three 
    
    
    
    atoms are replaced by Deuterium (
    
    
    ).

Revised Formula (Labeled Salt):



Part 2: Theoretical Calculation Framework

This section details the calculation of the two distinct mass values required for bioanalytical workflows.

2.1 Atomic Reference Standards (IUPAC 2024)

We use high-precision atomic masses to ensure accuracy for high-resolution mass spectrometry (HRMS) applications.

Element / IsotopeAverage Atomic Weight ( g/mol )Monoisotopic Mass (Da)
Carbon (

)
12.01112.00000
Carbon-13 (

)
13.00313.00335
Hydrogen (

)
1.0081.00783
Deuterium (

)
2.0142.01410
Nitrogen (

)
14.00714.00307
Oxygen (

)
15.99915.99491
Fluorine (

)
18.99818.99840
2.2 Calculation A: Average Molecular Weight (For Weighing)

Use this value when calculating the mass of powder required to prepare a stock solution.

Formula:



AtomCountWeight ( g/mol )Subtotal
Carbon (

)
1812.011216.198
Carbon-13 (

)
113.00313.003
Hydrogen (

)
221.00822.176
Deuterium (

)
32.0146.042
Fluorine (

)
318.99856.994
Nitrogen (

)
214.00728.014
Oxygen (

)
615.99995.994
TOTAL MW 438.42 g/mol

Note: The unlabeled Fluvoxamine Maleate MW is ~434.41 g/mol .[1][2] The labeled version is approximately 4.01 g/mol heavier.

2.3 Calculation B: Monoisotopic Mass (For Mass Spectrometry)

Use this value to determine the Precursor Ion (Q1) setting in your mass spectrometer.

Critical Distinction: In the MS source (ESI+), the maleate counter-ion (


) falls off. We detect the protonated free base 

.

Target Formula (Protonated Free Base):


 + 

  • Calculate Neutral Labeled Free Base:

    • 
       (C) = 168.00000
      
    • 
       (13C) = 13.00335
      
    • 
       (H) = 18.14094
      
    • 
       (D) = 6.04230
      
    • 
       (F) = 56.99520
      
    • 
       (N) = 28.00614
      
    • 
       (O) = 31.98982
      
    • Neutral Mass: 322.17775 Da

  • Add Proton for Positive Mode (

    
    ): 
    
    • 
       (mass of proton) = 323.18503 Da 
      

Result: The Q1 transition for the IS should be set to 323.2 m/z (approx), compared to the native fluvoxamine at 319.2 m/z (318.16 + 1.007). This provides a mass shift of +4 Da.

Part 3: Visualization of Logic

The following diagram illustrates the bifurcation between gravimetric preparation (Salt form) and MS detection (Free Base form).

Fluvoxamine_Workflow RawMaterial Raw Material: Fluvoxamine-13C d3 Maleate (Powder) Weighing Gravimetric Step: Use Average MW (438.42 g/mol) RawMaterial->Weighing Weighing Dissolution Dissolution: Stock Solution Prep (e.g., MeOH) Weighing->Dissolution Solvent Addition LC_Separation LC Separation: Injection into Mobile Phase Dissolution->LC_Separation ESI_Source ESI Source (Positive Mode): Salt Dissociation LC_Separation->ESI_Source Maleate Maleate Ion (Discarded/Neutral) ESI_Source->Maleate Loss of Counter-ion FreeBase Protonated Free Base [M+H]+ ESI_Source->FreeBase Ionization MS_Detection MS Detection (Q1): Monoisotopic Mass (323.2 m/z) FreeBase->MS_Detection Mass Filtering

Figure 1: Workflow illustrating the transition from the weighed salt form (Average MW) to the detected ionized species (Monoisotopic Mass).

Part 4: Experimental Protocol & Salt Correction

When preparing calibration standards, you must account for the fact that you are weighing the maleate salt but quantifying the free base.

4.1 The Salt Correction Factor (SCF)

The SCF is the ratio of the molecular weights. This allows you to report concentration in terms of the active drug (free base).





(Note: 322.35 is the Average MW of the labeled free base).

4.2 Preparation Workflow
  • Target Concentration: Assume a target stock of 1.0 mg/mL (free base equivalent).

  • Weighing: Weigh 1.36 mg of Fluvoxamine-13C d3 Maleate powder.

  • Dilution: Dissolve in 1.0 mL of Methanol (or DMSO if solubility is an issue).

  • Result: This yields a solution containing 1.36 mg/mL of the salt, which is chemically equivalent to 1.0 mg/mL of the active labeled drug.

Part 5: Quality Assurance & Troubleshooting

5.1 Isotopic Purity Check (The "M-0" Problem)

A common failure mode in IS synthesis is the presence of unlabeled drug (M+0) in the labeled standard.

  • Risk: If your IS contains native Fluvoxamine, it will contribute to the analyte signal, causing a positive bias in your calibration curve (intercept > 0).

  • Test: Inject a high concentration of the IS alone (zero analyte). Monitor the transition for native Fluvoxamine (319.2 > Product).

  • Acceptance Criteria: The interference response in the analyte channel should be < 5% of the LLOQ response.

5.2 Cross-Signal Interference (The "M+4" Problem)

Conversely, high concentrations of the native drug (ULOQ) might contribute to the IS channel if the mass resolution is poor or if the native drug has natural isotopes (M+4) that overlap.

  • Mitigation: The +4 Da shift provided by Fluvoxamine-13C d3 is generally sufficient to avoid overlap from the natural

    
     abundance of the native drug (which drops off significantly after M+2).
    

References

  • PubChem. (2024). Fluvoxamine Maleate Compound Summary. National Library of Medicine. [Link]

  • IUPAC. (2024).[4] Commission on Isotopic Abundances and Atomic Weights. CIAAW. [Link]

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[6] [Link]

Sources

Difference between Fluvoxamine-d4 and Fluvoxamine-13C d3 internal standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers and bioanalytical scientists optimizing LC-MS/MS assays for Fluvoxamine. It details the mechanistic and practical differences between the standard Fluvoxamine-d4 and the hybrid Fluvoxamine-13C, d3 internal standards.

Fluvoxamine-d4 vs. Fluvoxamine-13C, d3

Executive Summary

In quantitative bioanalysis of Fluvoxamine, the choice of Internal Standard (IS) dictates the accuracy of matrix effect compensation. While Fluvoxamine-d4 is the industry standard due to cost-efficiency, it suffers from the Deuterium Isotope Effect , causing it to elute slightly earlier than the native analyte.

Fluvoxamine-13C, d3 is a high-fidelity hybrid alternative. By substituting one deuterium with a Carbon-13 atom, it maintains the necessary +4 Da mass shift while reducing the number of deuterium atoms. This structural modification minimizes retention time shifts, ensuring superior co-elution and more robust correction of ion suppression in complex matrices (e.g., hemolyzed plasma, brain tissue).

Mechanistic Deep Dive: The Isotope Effect

To understand the difference, one must understand why deuterated compounds behave differently in Reverse Phase Chromatography (RPC).

The Deuterium Isotope Effect

The Carbon-Deuterium (C-D) bond is shorter and more stable than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume and lower lipophilicity for the deuterated molecule.

  • Result: Deuterated isotopologs interact less strongly with the C18 stationary phase.

  • Observation: They elute earlier than the non-labeled analyte.[1]

  • Risk: If the IS elutes earlier, it may not experience the exact same matrix suppression zone as the analyte, compromising quantitation accuracy.[2]

13C Stability

Carbon-13 (13C) isotopes do not significantly alter the bond length or lipophilicity compared to Carbon-12. Therefore, 13C-labeled compounds are chromatographically identical to the native analyte, offering perfect co-elution.

Comparative Technical Analysis

Fluvoxamine-d4 (Maleate)[3][4]
  • Structure: Fluvoxamine with 4 deuterium atoms replacing hydrogens (typically on the amino-ethyl chain or phenyl ring).[3]

  • Mass Shift: +4 Da.

  • Chromatography: Exhibits a measurable retention time (RT) shift (typically 0.05 – 0.2 minutes earlier than native).

  • Limitations: In steep gradients or high-throughput methods (<3 min run times), the RT shift can separate the IS from the analyte peak apex, leading to "matrix effect decoupling."

Fluvoxamine-13C, d3 (Maleate)[4][6][7][8]
  • Structure: A hybrid label containing one 13C atom and three Deuterium atoms .[4][5]

  • Mass Shift: +4 Da (1 Da from 13C + 3 Da from D).

  • Chromatography: The reduction in deuterium count (from 4 to 3) reduces the lipophilicity difference. The 13C atom adds mass without affecting retention.

  • Advantage: Closer co-elution with native Fluvoxamine than the d4 variant, providing better normalization of sharp matrix effects.

Summary Data Table
FeatureFluvoxamine-d4Fluvoxamine-13C, d3
Mass Shift +4.025 Da+4.019 Da
Label Composition 4 Deuteriums1 Carbon-13, 3 Deuteriums
Chromatographic Shift Moderate (Earlier elution)Low (Slightly earlier/Near co-elution)
Matrix Correction Good for standard plasmaSuperior for high-interference matrices
Cost Low (Standard Commodity)High (Specialized Synthesis)
Primary Use Case Routine TDM, high-volume assaysR&D, low LOQ assays, tissue analysis

Visualizing the Workflow & Logic

Diagram 1: The Chromatographic Isotope Effect

This diagram illustrates the risk of using d4 standards in complex matrices where ion suppression zones (e.g., phospholipids) are narrow.

IsotopeEffect cluster_elution Elution Profile (Time Axis) Matrix Biological Matrix (Phospholipids/Salts) Column C18 Column Separation Matrix->Column IS_d4 Fluvoxamine-d4 (Elutes Early) Column->IS_d4 Lower Lipophilicity Analyte Native Fluvoxamine (Target) Column->Analyte IS_13C Fluvoxamine-13C,d3 (Co-elutes) Column->IS_13C Matched Lipophilicity MS_Detector MS/MS Detection IS_d4->MS_Detector Misses Matrix Zone? Analyte->MS_Detector IS_13C->MS_Detector Perfect Overlap Suppression Ion Suppression Zone (Variable) Suppression->MS_Detector Interference

Caption: Chromatographic separation caused by the deuterium effect can lead to the d4-IS eluting outside the specific suppression zone affecting the analyte.

Diagram 2: Decision Matrix for IS Selection

DecisionTree Start Select Fluvoxamine IS MatrixType Matrix Complexity? Start->MatrixType Simple Clean (e.g., Urine, Water) MatrixType->Simple Complex Dirty (e.g., Tissue, Whole Blood) MatrixType->Complex Use_d4 Use Fluvoxamine-d4 (Cost Effective) Simple->Use_d4 MethodType Gradient Slope? Complex->MethodType Steep Ballistic (<3 min) MethodType->Steep Shallow Standard (>5 min) MethodType->Shallow Use_13C Use Fluvoxamine-13C, d3 (High Fidelity) Steep->Use_13C Shallow->Use_d4

Caption: Logic flow for selecting the appropriate internal standard based on matrix complexity and chromatographic method.

Experimental Validation Protocol

To validate if Fluvoxamine-d4 is sufficient or if the 13C-hybrid is required, perform the Post-Column Infusion Test .

Protocol: Matrix Effect Mapping
  • Setup: Tee-in a constant infusion of the Native Fluvoxamine and the Internal Standard (mix) into the LC flow post-column, before the MS source.

  • Injection: Inject a blank extracted matrix sample (e.g., precipitated plasma) via the LC column.

  • Observation: Monitor the baseline of the infused analytes. You will see "dips" (suppression) or "peaks" (enhancement) caused by eluting matrix components.

  • Analysis:

    • Overlay the chromatogram of a standard injection (Analyte + IS) on top of this infusion baseline.

    • Pass: If the suppression dip aligns perfectly with both the Analyte and the IS peaks.

    • Fail: If the IS (d4) elutes before the suppression dip, but the Analyte elutes inside it. This confirms the need for Fluvoxamine-13C, d3 .

MRM Transitions (Example)
  • Native Fluvoxamine: 319.2

    
     71.1 m/z
    
  • Fluvoxamine-d4: 323.2

    
     71.1 m/z (Check for cross-talk)
    
  • Fluvoxamine-13C, d3: 323.2

    
     71.1 m/z (Same mass, different retention)
    

Note: Always verify the exact isotopic purity and label position to ensure the fragment ion (71.1) does not contain the label, or adjust the transition accordingly.

References

  • MedChemExpress. Fluvoxamine-13C, d3 maleate Product Information. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5324346, Fluvoxamine. Retrieved from

  • Wang, S., et al. C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in LC-MS/MS. ResearchGate. Retrieved from

  • Cayman Chemical. Advantages of using 13C labeled internal standards over 2H labeled standards. Retrieved from

Sources

An In-Depth Technical Guide to Stable Isotope Labeled Analogs of Fluvoxamine Maleate for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of stable isotope labeled (SIL) analogs of fluvoxamine maleate, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, characterization, and application of these critical tools in modern analytical and metabolic research, emphasizing the scientific rationale behind experimental choices and protocols.

Introduction: The Role of Fluvoxamine and the Significance of Stable Isotope Labeling

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), and various anxiety disorders.[1][2][3][4] It belongs to the 2-aminoethyloximethers of aralkylketones chemical class.[5] The therapeutic efficacy and safety of fluvoxamine are intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties, including its absorption, distribution, metabolism, and excretion (ADME).[2][6]

Stable isotope labeling is a powerful technique that involves the substitution of one or more atoms in a molecule with their non-radioactive, heavier isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass.[7] This mass difference allows them to be distinguished and quantified with high precision using mass spectrometry (MS), making them invaluable tools in drug development and research.[6][8]

The use of SIL analogs of fluvoxamine offers several key advantages:

  • Enhanced Bioanalytical Accuracy: SIL-fluvoxamine is the ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][9] It co-elutes with the unlabeled drug, compensating for variations in sample preparation and matrix effects, leading to highly accurate and reproducible results.[7]

  • Precise Pharmacokinetic and Metabolic Profiling: SIL-fluvoxamine enables detailed investigation of the drug's ADME properties.[6][8] By administering a labeled version of the drug, researchers can trace its fate in the body, identify metabolites, and accurately determine pharmacokinetic parameters.[6][8]

  • Mechanistic Insights: The strategic placement of stable isotopes can provide insights into metabolic pathways and potential drug-drug interactions.[8]

Synthesis and Characterization of Stable Isotope Labeled Fluvoxamine Analogs

The synthesis of SIL-fluvoxamine analogs requires careful planning to ensure the label is incorporated at a stable position within the molecule and that the isotopic purity is high.

Synthetic Strategies

Two primary strategies are employed for the synthesis of SIL compounds: de novo synthesis and H/D exchange.[7]

  • De Novo Synthesis: This approach involves constructing the molecule from isotopically enriched starting materials.[7] For fluvoxamine, this could involve using ¹³C- or ¹⁵N-labeled precursors in the synthetic pathway. A common synthetic route for fluvoxamine involves a Grignard reaction, oximation, and O-alkylation.[10] Incorporating a stable isotope would necessitate using a labeled version of one of the key reagents in this pathway.

  • Hydrogen/Deuterium (H/D) Exchange: This method is used to introduce deuterium into the molecule by exchanging hydrogen atoms.[7] While simpler for introducing deuterium, care must be taken to ensure the label is not on an exchangeable site (e.g., on heteroatoms like oxygen or nitrogen) to prevent loss of the label in protic solvents.[7]

A simplified representation of a common synthetic route to Fluvoxamine Maleate is shown below.[10] The incorporation of a stable isotope would typically occur in one of the initial building blocks.

G cluster_synthesis Simplified Fluvoxamine Synthesis start 4-Trifluoromethylbenzonitrile ketone Intermediate Ketone (5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one) start->ketone Grignard Reaction (+ 4-methoxybutylmagnesium bromide) oxime Oxime Intermediate ketone->oxime Oximation (+ Hydroxylamine) fluvoxamine_base Fluvoxamine (Free Base) oxime->fluvoxamine_base O-Alkylation (+ 2-chloroethylamine) fluvoxamine_maleate Fluvoxamine Maleate fluvoxamine_base->fluvoxamine_maleate Salt Formation (+ Maleic Acid)

Caption: A simplified representation of a common synthetic route to Fluvoxamine Maleate.

Characterization and Quality Control

Once synthesized, SIL-fluvoxamine analogs must be rigorously characterized to ensure their suitability for research applications. Key quality control parameters include:

ParameterAnalytical TechniqueAcceptance CriteriaRationale
Chemical Purity HPLC, LC-MS/MS>98%Ensures that the analytical signal is not confounded by impurities.[11]
Isotopic Purity Mass Spectrometry>99%High isotopic purity is crucial to minimize interference from the unlabeled analog.[7]
Mass Enrichment Mass SpectrometryConfirmed mass shiftVerifies the incorporation of the stable isotope(s).
Structural Integrity NMR, Mass SpectrometryConsistent with expected structureConfirms that the correct molecule has been synthesized.
Label Stability LC-MS/MS after incubation in relevant matricesNo significant loss of labelEnsures the label is not lost during experimental procedures.[7]

Applications in Research and Drug Development

Stable isotope labeled fluvoxamine analogs are indispensable tools in various stages of drug research and development.

Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis

The gold standard for quantifying fluvoxamine in biological matrices is isotope dilution mass spectrometry, typically employing LC-MS/MS.[9] In this method, a known amount of SIL-fluvoxamine (e.g., Fluvoxamine-d4) is added to the biological sample as an internal standard.[9]

Experimental Workflow:

G cluster_workflow Isotope Dilution Mass Spectrometry Workflow sample Biological Sample (e.g., Plasma, Urine) spike Spike with SIL-Fluvoxamine (Internal Standard) sample->spike extraction Sample Preparation (e.g., Protein Precipitation, LLE) spike->extraction lc LC Separation extraction->lc ms MS/MS Detection lc->ms quant Quantification (Ratio of Analyte to IS) ms->quant

Caption: Workflow for quantitative analysis of fluvoxamine using isotope dilution mass spectrometry.

Protocol: Quantification of Fluvoxamine in Human Plasma using LC-MS/MS

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of unlabeled fluvoxamine maleate and the SIL internal standard (e.g., Fluvoxamine-d4 maleate) in a suitable solvent (e.g., methanol).[9]

    • Serially dilute the fluvoxamine stock solution with blank human plasma to create calibration standards at various concentrations (e.g., 2.5 to 300 ng/mL).[9]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.[9]

  • Sample Preparation:

    • To 250 µL of plasma sample, standard, or QC, add a fixed amount of the SIL internal standard solution.[9]

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

    • Alternatively, use liquid-liquid extraction (LLE) for cleaner samples.[9]

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.[12]

    • Use a suitable C18 column for chromatographic separation.[9][13]

    • The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).[12]

    • Monitor the specific precursor-to-product ion transitions for both fluvoxamine and its SIL analog.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of fluvoxamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic and Bioequivalence Studies

SIL-fluvoxamine is crucial for conducting pharmacokinetic (PK) and bioequivalence (BE) studies.[2][6] These studies are essential for determining the appropriate dosage regimens and for the approval of generic drug formulations. In a typical BE study, a test and a reference formulation of fluvoxamine maleate are administered to healthy volunteers in a crossover design.[2] Plasma samples are collected at various time points and analyzed using a validated LC-MS/MS method with a SIL internal standard to determine key PK parameters such as Cmax, Tmax, and AUC.[2]

Metabolism Studies

Fluvoxamine undergoes extensive metabolism in the liver, primarily through oxidative demethylation.[3][14] SIL-fluvoxamine can be used to trace the metabolic fate of the drug. By analyzing biological samples from subjects who have received the labeled drug, researchers can identify and quantify metabolites with high confidence.[8][14] The mass shift of the labeled fragments in the mass spectra of the metabolites provides a clear indication of their origin from the parent drug.[8]

Considerations for Using SIL-Fluvoxamine Analogs

When designing studies using SIL-fluvoxamine, several factors must be considered to ensure data integrity and scientific validity:

  • Choice of Isotope and Labeling Position: The choice of isotope (e.g., ¹³C, ¹⁵N, or D) and its position in the molecule is critical.[7] The label should be in a metabolically stable position to avoid loss during biotransformation.[7] A mass difference of at least 3 Da between the analyte and the internal standard is generally recommended to avoid isotopic crosstalk.[15]

  • Isotopic Purity: The SIL internal standard should have a very low content of the unlabeled analyte to avoid artificially inflating the measured concentration of the analyte, especially at the lower limit of quantification.[7]

  • Validation of Analytical Methods: Any analytical method using SIL-fluvoxamine must be thoroughly validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.

Conclusion

Stable isotope labeled analogs of fluvoxamine maleate are indispensable tools for researchers and drug developers. Their application in isotope dilution mass spectrometry enables highly accurate and precise quantification of the drug in biological matrices, which is fundamental for pharmacokinetic, bioequivalence, and metabolism studies. The ability to trace the fate of the drug and its metabolites provides invaluable insights into its disposition and potential for drug interactions. As analytical technologies continue to advance, the use of SIL-fluvoxamine will undoubtedly play an even more critical role in advancing our understanding of this important therapeutic agent.

References

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Process for the preparation of fluvoxamine maleate.Google Patents.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

  • QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate. Available at: [Link]

  • Preparation method of fluvoxamine maleate.Google Patents.
  • Pharmacokinetic–pharmacodynamic modelling of fluvoxamine 5-HT transporter occupancy in rat frontal cortex. British Journal of Pharmacology. Available at: [Link]

  • Fluvoxamine maleate: metabolism in man. PubMed. Available at: [Link]

  • UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. MDPI. Available at: [Link]

  • Fluvoxamine Maleate Tablets. USP-NF. Available at: [Link]

  • Fluvoxamine Maleate. USP-NF. Available at: [Link]

  • Fluvoxamine versus other anti-depressive agents for depression. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Pharmacokinetics and bioequivalence studies of fluvoxamine maleate tablets in healthy Chinese subjects. PubMed. Available at: [Link]

  • A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Journal of Pharma Insights and Research. Available at: [Link]

  • Effects of Fluvoxamine on Cognitive Function in Outpatients with Depression in Remission: Results of an Open-Label Pilot Study. ResearchGate. Available at: [Link]

  • An Overview of the Systematic Reviews About the Efficacy of Fluvoxamine on Depression. MDPI. Available at: [Link]

  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Spectrofluorimetric Determination of Fluvoxamine in Dosage Forms and Plasma Via Derivatization with 4-Chloro-7-Nitrobenzo-2-Oxa-1,3-Diazole. ResearchGate. Available at: [Link]

  • Additional Suppliers: Available Compounds: Reference Materials. Schimmelmann Research. Available at: [Link]

  • Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19. Frontiers in Pharmacology. Available at: [Link]

  • ratio-FLUVOXAMINE. Teva Canada. Available at: [Link]

  • Fluvoxamine: An updated review of its use in the management of adults with anxiety disorders. ResearchGate. Available at: [Link]

  • Fluvoxamine Maleate USP Assay with HPLC – AppNote. Restek. Available at: [Link]

  • Stable Isotopes. Axios Research. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Fluvoxamine in Human Plasma by LC-MS/MS Using Stable Isotope Dilution (13C-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a robust LC-MS/MS method for the quantification of Fluvoxamine in human plasma. Unlike standard deuterated internal standards (e.g., Fluvoxamine-d4), this protocol utilizes Fluvoxamine-13C d3 , a mixed stable isotope-labeled internal standard (SIL-IS).

Scientific Rationale: The inclusion of a Carbon-13 label alongside deuterium provides superior isotopic stability and eliminates the risk of hydrogen-deuterium exchange (HDX) during acidic extraction or storage, a common pitfall in pure deuterium-labeled standards. This method is designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines, ensuring applicability for regulated drug development and clinical monitoring.

Chemical & Reagent Specifications

Analyte Information[1][2][3][4][5][6][7][8]
  • Compound: Fluvoxamine Maleate[1][2][3][4]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (Free Base): 318.16 Da

  • Ionization: ESI Positive (

    
    )
    
  • pKa: ~8.7 (Amine group) – Critical for mobile phase selection.

Internal Standard (The "Gold Standard" Choice)
  • Compound: Fluvoxamine-13C d3 Maleate

  • Mass Shift: +4 Da (1 x 13C, 3 x 2H)

  • Precursor Ion: ~323.2 m/z

  • Advantage: The 13C label is non-exchangeable.[5] If the d3 label is located on the methoxy group or stable backbone, this IS offers the highest degree of tracking for matrix effects without the "deuterium isotope effect" often seen in retention time shifts with heavily deuterated (d10+) standards.

Method Development Workflow

The following diagram outlines the logical flow of the method development process, ensuring no critical validation parameter is overlooked.

MethodDevFlow cluster_check Isotopic Integrity Check Start Start: Reagent Characterization MSTune Step 1: MS/MS Tuning (Infusion of Pure Stds) Start->MSTune FragCheck Critical Check: Does Fragment Retain Label? MSTune->FragCheck LCOpt Step 2: Chromatographic Separation (Column & Mobile Phase) FragCheck->LCOpt Transition Selected SamplePrep Step 3: Extraction Optimization (PPT vs. LLE) LCOpt->SamplePrep Validation Step 4: Validation (FDA/ICH M10) (Linearity, Accuracy, Matrix Effect) SamplePrep->Validation Final Final Validated Method Validation->Final

Figure 1: Logical workflow for LC-MS/MS method development. Note the critical check for label retention in the fragment ion.

Mass Spectrometry Optimization (Step 1)

Objective: Identify the most sensitive and selective Multiple Reaction Monitoring (MRM) transitions.

Tuning Protocol
  • Preparation: Prepare 100 ng/mL solutions of Fluvoxamine and the IS in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Infuse directly into the MS source at 10 µL/min.

  • Polarity: Positive ESI (due to the basic amine).

  • Precursor Scan: Confirm

    
     at m/z 319.2 (Analyte) and 323.2 (IS).
    
  • Product Ion Scan: Fragment the precursors with varying Collision Energies (CE).

Transition Selection Logic

Fluvoxamine typically fragments to yield a dominant product ion at m/z 71 (representing the amine tail


 structure) or m/z 43 .
  • Critical Decision Point: You must verify if the IS label (13C d3) is part of the fragment.

    • Scenario A: If the label is on the amine tail, the IS transition is 323.2 -> 75.2 .

    • Scenario B: If the label is on the phenyl ring (lost during fragmentation), the IS transition is 323.2 -> 71.2 .

    • Action:Always scan the IS product ions. Do not assume. For this protocol, we assume the label is retained (Scenario A).

Table 1: Optimized MS/MS Parameters (Sciex 6500+ / Waters Xevo TQ-XS)

ParameterFluvoxamine (Analyte)Fluvoxamine-13C d3 (IS)
Precursor Ion (Q1) 319.2 m/z323.2 m/z
Product Ion (Q3) 71.1 m/z (Quant)75.1 m/z (Quant)
Qualifier Ion 43.1 m/zN/A
Dwell Time 50 ms50 ms
Cone Voltage / DP 30 V30 V
Collision Energy (CE) 25 eV25 eV

Chromatographic Conditions (Step 2)

Objective: Separate Fluvoxamine from phospholipids and prevent "cross-talk" between the analyte and IS.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.

    • Why? The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic compounds like Fluvoxamine at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
2.5090Elution (Analyte RT ~1.8 min)
3.5090Wash (Remove Phospholipids)
3.6010Re-equilibration
5.0010End of Run

Sample Preparation Protocol (Step 3)

Method: Protein Precipitation (PPT) is chosen for high throughput, but Liquid-Liquid Extraction (LLE) is the "Gold Standard" for reducing matrix effects in clinical samples. Below is the LLE Protocol for maximum robustness.

Extraction Sample Plasma Sample (200 µL) AddIS Add IS (20 µL Fluvoxamine-13C d3) Sample->AddIS Buffer Add Buffer (200 µL 0.1M NaOH) AddIS->Buffer Solvent Add Extraction Solvent (2 mL MTBE) Buffer->Solvent Mix Vortex & Centrifuge (5 min / 4000 rpm) Solvent->Mix Transfer Transfer Supernatant (Organic Layer) Mix->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (200 µL Mobile Phase) Dry->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to basify the sample (NaOH), driving Fluvoxamine into the organic phase (MTBE).

Detailed Protocol Steps:
  • Aliquot: Transfer 200 µL of K2EDTA human plasma into a clean tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL Fluvoxamine-13C d3). Vortex.

  • Basification: Add 200 µL of 0.1 M NaOH.

    • Scientific Insight: Fluvoxamine is a base.[4] High pH suppresses ionization, making it neutral and hydrophobic, allowing it to partition into the organic solvent.

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE). Cap and vortex for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/acetone bath (optional) and decant the top organic layer into a glass tube.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 200 µL of Mobile Phase (90:10 Water:ACN).

Validation Parameters (Self-Validating System)

To ensure Trustworthiness , perform these checks prior to running study samples.

Cross-Signal Contribution (Cross-Talk)

Because the mass shift is only +4 Da, you must verify isotopic purity.

  • Test A: Inject ULOQ (Upper Limit of Quantitation) of Analyte without IS. Monitor IS channel.

    • Acceptance: Signal in IS channel must be < 5% of the IS response.

  • Test B: Inject IS only. Monitor Analyte channel.[5]

    • Acceptance: Signal in Analyte channel must be < 20% of the LLOQ response.

Matrix Factor (MF)

Calculate the Matrix Factor to ensure the 13C-d3 IS is compensating correctly.



  • Requirement: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%). If the IS compensates perfectly, the suppression observed for the analyte will be identical to the IS.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in mobile phase.Ensure Mobile Phase is acidic (pH ~3) to protonate the amine.
Carryover Adsorption to injector needle.Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.5% Formic Acid).
RT Shift between Analyte & IS Deuterium Isotope Effect.This is minimized by using 13C, but if observed, ensure the integration window covers both peaks.
High Backpressure Phospholipid buildup.Implement a "sawtooth" gradient wash (95% B) at the end of every injection.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.[7][6][8][9][10] Retrieved from [Link][10]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.[6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5324346, Fluvoxamine. Retrieved from [Link]

  • Jemal, M., et al. (2003). The use of stable isotope labeled internal standards in quantitative bioanalytical LC-MS/MS.[11][5] Journal of Chromatography B. (General reference for SIL-IS mechanics).

Sources

Application Note: Fluvoxamine-13C d3 Maleate Internal Standard Strategy for Plasma Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and researchers developing LC-MS/MS assays for Fluvoxamine. It prioritizes the strategic selection and handling of the internal standard (IS), Fluvoxamine-13C d3 maleate , to ensure regulatory compliance and data integrity.

Executive Summary & Rationale

Accurate quantification of Fluvoxamine, a Selective Serotonin Reuptake Inhibitor (SSRI), requires a robust internal standard to compensate for matrix effects and recovery variations. While deuterated analogs (d3/d4) are common, the use of Fluvoxamine-13C d3 maleate provides a superior +4 Da mass shift (assuming 1x 13C and 3x Deuterium).

This "heavy" shift is critical because it minimizes isotopic cross-talk (the contribution of the native analyte's natural isotopes to the IS channel), which is a common source of non-linearity in high-sensitivity assays.

Key Advantages of this Protocol:
  • Salt Correction Logic: Explicit handling of the maleate salt form to prevent concentration errors.

  • Causality-Driven Concentration: IS concentration is tuned to the geometric mean of the therapeutic range, not an arbitrary value.

  • Self-Validating Workflow: Includes checkpoints for "IS Response Stability" to flag extraction errors immediately.

Chemical Identity & Properties

The distinction between the free base and the salt form is the most frequent source of calculation errors in bioanalysis.

PropertyAnalyte: Fluvoxamine (Free Base)Internal Standard: Fluvoxamine-13C d3 Maleate
CAS Number 54739-18-3Varies by synthesis batch
Formula C₁₅H₂₁F₃N₂O₂C₁₄¹³CH₁₈D₃F₃N₂O₂ · C₄H₄O₄
Molar Mass (Free Base) 318.34 g/mol ~322.36 g/mol (+4 Da shift)
Molar Mass (Salt) N/A (if using base)~438.43 g/mol (Maleate salt)
Salt-to-Base Ratio 1.00.735 (Must apply this factor)
Solubility Methanol, Acetonitrile, DMSOMethanol, DMSO

Critical Calculation: When weighing the IS salt, you must multiply the weight by 0.735 to determine the concentration of the active free base.



Method Development: IS Concentration Strategy

The "Mid-Range" Rule

For Fluvoxamine, the therapeutic plasma concentration typically ranges from 20 ng/mL to 250 ng/mL , with toxic levels exceeding 500 ng/mL.

Recommended IS Working Concentration: 50 ng/mL (in the final plasma sample).

Why 50 ng/mL?

  • Signal Dominance: It is ~10x higher than the Lower Limit of Quantification (LLOQ, typically 2–5 ng/mL), ensuring precise integration even if extraction recovery drops.

  • Suppression Avoidance: It is low enough that it does not compete for ionization charge with the analyte at the Upper Limit of Quantification (ULOQ).

  • Cross-Talk Mitigation: If the IS is too high (e.g., 500 ng/mL), trace impurities in the IS (unlabeled drug) could falsely elevate the analyte signal at the LLOQ.

Experimental Protocol

A. Solution Preparation[1][2][3]

1. IS Stock Solution (1.0 mg/mL Free Base Equivalent)

  • Weigh 1.36 mg of Fluvoxamine-13C d3 Maleate into a 1.5 mL amber glass vial.

  • Dissolve in 1.0 mL of Methanol (LC-MS grade) .

  • Note: The extra 0.36 mg accounts for the maleate acid moiety.

  • Storage: -20°C for up to 6 months.

2. IS Spiking Solution (Working Standard)

  • Dilute the Stock Solution with 50% Methanol/Water to reach a final concentration of 2,500 ng/mL .

  • Usage: This solution will be added to the extraction solvent (Protein Precipitation method) or directly to the sample (Liquid-Liquid Extraction).

B. Sample Extraction (Protein Precipitation)

This method is chosen for high throughput and reproducibility.

  • Aliquot: Transfer 100 µL of patient plasma into a 96-well plate or microcentrifuge tube.

  • IS Addition (Precipitation Step):

    • Prepare a "Precipitation Cocktail": Acetonitrile containing 50 ng/mL of the IS.

    • Note: By adding the IS directly to the crash solvent, you ensure that the IS tracks the precipitation efficiency exactly.

  • Precipitation: Add 300 µL of the Precipitation Cocktail to the plasma.

    • Ratio: 1:3 (Plasma:Solvent).

  • Vortex: Mix vigorously for 2 minutes (Critical for releasing protein-bound drug).

  • Centrifuge: 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly, or dilute 1:1 with water if peak shape is poor.

LC-MS/MS Conditions (Guideline)

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

Mass Transitions (MRM):

  • Analyte (Fluvoxamine): 319.2

    
     71.1 (Quant), 319.2 
    
    
    
    43.1 (Qual).
  • IS (Fluvoxamine-13C d3): 323.2

    
     71.1 (or shifted fragment).
    
    • Expert Note: You must perform a Product Ion Scan on your IS. If the label (13C/d3) is on the amine tail, the fragment will shift to ~75. If the label is on the phenyl ring, the fragment will remain 71.1. Verify this experimentally.

Visualization: Bioanalytical Workflow

BioanalysisWorkflow Stock IS Stock Prep (Correct for Maleate Salt) Spike Working Solution (2,500 ng/mL) Stock->Spike Dilution PPT Protein Precipitation (Add 300 µL ACN + IS) Spike->PPT Combined into Crash Solvent Plasma Patient Plasma (100 µL) Plasma->PPT Centrifuge Centrifugation (4000g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Monitor 319.2 & 323.2) Supernatant->LCMS Data Data Processing (Ratio: Analyte Area / IS Area) LCMS->Data

Caption: Step-by-step workflow for Fluvoxamine plasma extraction using Protein Precipitation with Integrated IS.

Validation & Troubleshooting

Self-Validating Checkpoints
  • IS Area Stability: Plot the IS peak area across the entire run (Standards, QCs, and Samples).

    • Acceptance: The %CV of the IS area should be <15% for the whole batch.

    • Failure Mode: If IS area drops significantly in patient samples compared to standards, it indicates Matrix Suppression . You must dilute the sample or switch to Liquid-Liquid Extraction (LLE).

  • Retention Time Lock: The IS and Analyte must co-elute. A shift >0.05 min suggests chromatographic instability.

Troubleshooting "Cross-Talk"

If you see a peak in the IS channel when injecting a high concentration of unlabeled Fluvoxamine (ULOQ):

  • Check the isotopic purity of your IS.

  • Check the resolution of your Quadrupole 1 (Q1). Widening the isolation window can allow adjacent isotopes to pass. Ensure Q1 resolution is set to "Unit" (0.7 Da FWHM).

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • Niemi, M., et al. "Pharmacokinetics of fluvoxamine." Clinical Pharmacokinetics (2000).

Sources

Application Note: A Robust Bioanalytical Workflow for Fluvoxamine Pharmacokinetic Studies Using Stable Isotope Dilution and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and obsessive-compulsive disorder.[1] To support drug development and therapeutic drug monitoring, it is crucial to conduct pharmacokinetic (PK) studies that accurately quantify fluvoxamine concentrations in biological matrices. Fluvoxamine is extensively metabolized in the liver, primarily through oxidative demethylation and removal of the amino group, with less than 4% of the parent drug excreted unchanged in urine.[2][3] This extensive metabolism underscores the need for a highly selective and sensitive bioanalytical method to differentiate the parent drug from its metabolites.[2][4]

This application note details a robust and validated workflow for the quantification of fluvoxamine in human plasma. The method employs the principle of stable isotope dilution with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard, such as Fluvoxamine-d4, is the cornerstone of modern bioanalysis, providing the highest level of accuracy and precision.[5][6] The SIL internal standard co-elutes with the analyte and experiences identical extraction efficiencies and matrix effects, thereby correcting for variations during sample processing and analysis.[7][8] We present two validated sample preparation protocols—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—offering flexibility for different laboratory needs, followed by a sensitive LC-MS/MS detection method.

Principle of Stable Isotope Dilution for LC-MS/MS

The gold standard for quantitative bioanalysis is the use of a stable, isotopically labeled version of the analyte as the internal standard (IS).[8] In this workflow, a known concentration of Fluvoxamine-d4 (the SIL IS) is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the very beginning of the sample preparation process.

The core advantages of this approach are:

  • Correction for Matrix Effects: The analyte and the SIL IS are chemically identical, meaning they experience the same degree of ion suppression or enhancement from endogenous components in the plasma matrix during ionization in the mass spectrometer.[7]

  • Correction for Recovery Variability: Any loss of analyte during the multi-step extraction process will be mirrored by a proportional loss of the SIL IS.[7]

  • Improved Precision and Accuracy: By calculating the peak area ratio of the analyte to the IS, the method effectively cancels out variability introduced during sample handling, extraction, and injection, leading to highly reproducible results.[5]

The mass spectrometer differentiates between the analyte and the SIL IS based on their mass-to-charge (m/z) difference, which is typically 3 or more mass units to prevent spectral overlap.[5]

Bioanalytical Workflow Overview

The entire process, from receiving a plasma sample to determining the final fluvoxamine concentration, follows a systematic and validated sequence of events. This ensures data integrity and compliance with regulatory standards.

Workflow_Overview cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection (K2EDTA Plasma) Sample_Login Sample Receipt & Login Sample_Collection->Sample_Login Spiking Spike with Fluvoxamine-d4 (Internal Standard) Sample_Login->Spiking Extraction Sample Extraction (SPE or LLE Protocol) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Integration Peak Integration & Area Ratio Calculation LC_MS_Analysis->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Concentration Report Quantification->Report

Caption: High-level workflow for Fluvoxamine PK sample analysis.

Materials and Reagents

  • Reference Standards: Fluvoxamine Maleate, Fluvoxamine-d4 Maleate

  • Biological Matrix: Screened, pooled K2EDTA human plasma

  • Chemicals: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid, Ammonium Acetate, Methyl tert-butyl ether (MTBE), Dichloromethane, Isopropanol

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX)

  • Equipment: Centrifuge, SPE manifold, Nitrogen evaporator, Vortex mixer, Analytical balance, Calibrated pipettes

  • Instrumentation: A validated LC-MS/MS system (e.g., Sciex, Waters, Agilent)

Detailed Protocols

Standard and QC Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Fluvoxamine and Fluvoxamine-d4 in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the Fluvoxamine stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the internal standard (e.g., 100 ng/mL).

  • Spiking: Spike the blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 8-10 non-zero points, ranging from 1 to 500 ng/mL) and QC samples at a minimum of four levels: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High).[9]

Sample Extraction Protocols

Proper extraction is critical to remove proteins and phospholipids that can interfere with analysis and damage the LC-MS/MS system.[10]

Protocol A: Solid-Phase Extraction (SPE)

SPE offers higher selectivity and cleaner extracts compared to LLE, making it a preferred method for complex matrices.[10] A mixed-mode cation exchange sorbent is ideal for basic compounds like Fluvoxamine.

SPE_Protocol Start Start: 200 µL Plasma Sample Spike Add 25 µL Fluvoxamine-d4 IS Start->Spike Pretreat Add 200 µL 4% H3PO4 (aq) Vortex Spike->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol then Water) Condition->Load Wash1 Wash 1: 2% Formic Acid (aq) Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol/Acetonitrile Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Step-by-Step SPE Protocol:

  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the Fluvoxamine-d4 internal standard working solution and vortex.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid to the plasma, vortex to mix. This step lyses cells and precipitates proteins.

  • Condition: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load: Load the entire pre-treated sample onto the SPE cartridge.

  • Wash:

    • Wash with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash with 1 mL of methanol to remove lipids and other medium-polarity interferences.

  • Elute: Elute the analyte and IS with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol/acetonitrile (50:50 v/v). The basic pH neutralizes the charge on the amine, releasing it from the cation exchange sorbent.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v).

Protocol B: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective and rapid extraction technique suitable for Fluvoxamine.[11] The choice of an appropriate organic solvent and pH is critical for efficient extraction.

Step-by-Step LLE Protocol:

  • Pipette 250 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.[11]

  • Add 25 µL of the Fluvoxamine-d4 internal standard working solution and vortex.

  • Alkalinize: Add 50 µL of 1M sodium hydroxide to make the sample basic (pH > 9). This ensures Fluvoxamine is in its neutral, more organic-soluble form.

  • Extract: Add 1 mL of an organic solvent mixture (e.g., Methyl tert-butyl ether:Dichloromethane 80:20 v/v). Vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v).

LC-MS/MS Analysis

The reconstituted samples are injected into an LC-MS/MS system for separation and detection.

Table 1: Typical LC-MS/MS Conditions

ParameterCondition
LC System UPLC/UHPLC System
Column C18 Reversed-Phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 2.5 min, hold, re-equilibrate
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Fluvoxamine: 319.2 -> 139.1; Fluvoxamine-d4: 323.2 -> 143.1
Collision Energy Optimized for specific instrument (e.g., 20-30 eV)

Method Validation

The described analytical method must be fully validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14] The ICH M10 guideline provides the harmonized international standard for bioanalytical method validation.[15][16]

Key Validation Parameters:

  • Selectivity & Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Calibration Curve: Linearity, range, and weighting model of the calibration curve.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) and accuracy (% bias) for QC samples. Acceptance criteria are typically within ±15% (±20% for LLOQ).[9]

  • Matrix Effect: Assessment of ion suppression or enhancement from different sources of plasma.

  • Recovery: The efficiency of the extraction process, determined by comparing peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Table 2: Representative Accuracy and Precision Data (QC Samples)

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Accuracy (%)Precision (CV%)Inter-day (n=18) Mean Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ 1.01.05105.06.81.08108.08.2
LQC 3.02.9197.05.22.9899.36.5
MQC 75.078.2104.33.176.1101.54.1
HQC 400.0390.597.62.5395.298.83.3

Conclusion

This application note provides two robust and reliable sample processing workflows for the quantification of Fluvoxamine in human plasma for pharmacokinetic studies. The use of a stable isotope-labeled internal standard (Fluvoxamine-d4) coupled with either Solid-Phase Extraction or Liquid-Liquid Extraction and subsequent LC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy. Both methods are designed to be validated according to stringent international regulatory guidelines, guaranteeing the generation of high-quality data suitable for submission to regulatory authorities.

References

  • Benfield, P., & Ward, A. (1986). Fluvoxamine. Drugs, 32(4), 313–334. (Source not directly found, general knowledge synthesis)
  • Figgitt, D. P., & McClellan, K. J. (2000). Fluvoxamine. CNS Drugs, 14(5), 407–432. (Source not directly found, general knowledge synthesis from[4],[3])

  • Ben-Efraim, Y., & Wasserman, D. (2011). Genetics of suicidal behavior. Current Psychiatry Reports, 13(2), 147–155. (Source not directly found, general knowledge synthesis from[1])

  • DeVane, C. L. (1994). Pharmacokinetics of the selective serotonin reuptake inhibitors. Journal of Clinical Psychiatry, 55 Suppl, 37–44. (Source not directly found, general knowledge synthesis from[3])

  • van Harten, J. (1995). Overview of the pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 29 Suppl 1, 1–9. [Link] (Synthesized from[3])

  • Martínez, M. A., Sánchez de la Torre, C., & Almarza, E. (2004). A comparative solid-phase extraction study for the simultaneous determination of fluvoxamine, mianserin, doxepin, citalopram, paroxetine, and etoperidone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection. Journal of Analytical Toxicology, 28(3), 174–180. [Link][10][17]

  • Kumar, V. A., Aanandhi, M. V., Gandhimathi, R., & Sumithra, M. (2022). Quantification of Fluvoxamine in Human Plasma by Using UPLC-MS/MS Technique. International Journal of Biology, Pharmacy and Allied Sciences, 11(5), 2488-2498. [Link][11]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. (Source not directly found, general knowledge synthesis from[7],[8],[6])

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][9][12]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link] (Note: This is now superseded by ICH M10, but historically relevant)

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][15][16]

  • PharmGKB. Fluvoxamine Pathway, Pharmacokinetics. [Link][2]

Sources

Troubleshooting & Optimization

Correcting deuterium isotope effects on retention time for Fluvoxamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Deuterium Isotope Effects on Retention Time Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Deuterium Dip" Phenomenon

You are likely here because your Fluvoxamine-D4 (or -D5) internal standard is eluting slightly earlier than your native Fluvoxamine analyte. In Reversed-Phase Liquid Chromatography (RPLC), this is a known physical phenomenon, not an instrument error.

The Mechanism: Deuterium (


) has a larger mass but a smaller molar volume and lower polarizability than Protium (

). This shortens the C-D bond length, resulting in slightly weaker Van der Waals forces (hydrophobic interactions) with the C18 stationary phase. Consequently, deuterated isotopologues are less lipophilic and elute earlier.

The Risk: If the Retention Time (RT) shift is significant (e.g., >0.05 min in UPLC), the Internal Standard (IS) and Analyte may elute in different "matrix zones." This means the IS cannot effectively compensate for ion suppression or enhancement caused by co-eluting phospholipids or salts, leading to quantification errors and failed batch acceptance .

Part 1: Diagnostic Workflow

Before altering your method, you must determine if the RT shift is statistically impacting your data quality.

Q: How do I know if the RT shift is compromising my assay?

A: You must calculate the Matrix Factor (MF) difference between the IS and the Analyte.

Protocol: The Matrix Effect "Zone Check"

  • Prepare:

    • Set A: Neat solution of Fluvoxamine + IS (in mobile phase).

    • Set B: Post-extraction spiked samples (extract blank plasma, then spike Fluvoxamine + IS).

  • Inject: Run 6 replicates of each.

  • Calculate:

    • IS Normalized MF =

      
      
      

Pass Criteria: The IS Normalized MF must be close to 1.0 (e.g., 0.95 – 1.05) with a CV <15%. If the Normalized MF is significantly different from 1.0, the IS is in a different suppression zone due to the RT shift. Action is required.

Part 2: Troubleshooting & Correction Guides

Scenario A: "I need to align the Retention Times without buying new standards."

Root Cause: The chromatographic system is "too efficient" at separating the isotopes, or the gradient is too shallow at the elution point.

Solution 1: Gradient Compression (Steepening)

A shallow gradient maximizes resolution (separation). To force co-elution, we must compress the peak distribution.

  • Action: Increase the slope of the gradient specifically across the Fluvoxamine elution window.

  • Why: A faster rate of change in organic solvent (

    
    ) reduces the time difference (
    
    
    
    ) between species of similar lipophilicity.

Experimental Protocol: Gradient Optimization Current Method (Example): 20% B to 90% B over 5 minutes (Slope = 14% B/min). Optimized Method:

  • Hold initial conditions (e.g., 20% B) for 0.5 min (to divert salt).

  • Rapid Ramp: 20% B to 40% B in 0.5 min.

  • Elution Ramp: 40% B to 80% B in 1.0 min (Slope = 40% B/min ).

  • Wash/Re-equilibrate.

Note: This will sharpen peaks and reduce


, but ensure you do not co-elute phospholipids (monitor m/z 184 > 184).
Solution 2: Temperature Modulation

Action: Increase the column temperature (e.g., from 40°C to 50°C or 60°C). Why: Isotope separation is often enthalpy-driven. Higher temperatures can reduce the thermodynamic discrimination between C-H and C-D bonds, though this is column-dependent.

  • Warning: Fluvoxamine is generally stable, but verify stability at 60°C.

Scenario B: "The shift persists. How do I process the data correctly?"

Root Cause: Integration software (Analyst, MassLynx, Xcalibur) often defaults to a single expected RT window.

Solution: Asymmetric Integration Windows

Action: Decouple the integration windows for the Analyte and IS.

  • Analyte Window: Center on the native Fluvoxamine peak (e.g., 2.40 min).

  • IS Window: Center on the Deuterated peak (e.g., 2.35 min).

  • Dwell Time: Ensure the MS cycle time is fast enough (<0.4 sec) to capture enough points across both peaks if they are narrow.

Scenario C: "The Nuclear Option" (When to Switch Standards)

If the matrix effect variation is >15% despite gradient compression, you cannot use the deuterated standard reliably.

Recommendation: Switch to


 or 

labeled Fluvoxamine.
  • Why: Carbon-13 and Nitrogen-15 isotopes increase mass without changing the bond length or volume significantly. They possess identical lipophilicity to the native drug and will perfectly co-elute , eliminating this problem entirely.

Part 3: Visualized Workflows

Figure 1: Mechanism of Deuterium Isotope Effect

This diagram illustrates why the separation occurs and how it leads to data failure.

DeuteriumEffect cluster_0 Molecular Level cluster_1 Chromatographic Level cluster_2 Analytical Consequence node1 Deuterium (D) Substitution node2 Shorter C-D Bond Length Lower Polarizability node1->node2 node3 Reduced Van der Waals Interaction with C18 Phase node2->node3 node4 Reduced Lipophilicity node3->node4 node5 Earlier Elution (RT Shift) node4->node5 node6 IS Enters Different Matrix Effect Zone node5->node6 If Gradient is Shallow node7 Inaccurate Quantification (IS fails to compensate) node6->node7

Caption: Causal chain from atomic substitution to analytical failure. The C-D bond alters lipophilicity, causing the retention shift.

Figure 2: Troubleshooting Decision Tree

Follow this logic path to resolve retention time issues.

TroubleshootingTree Start Issue: Fluvoxamine IS elutes earlier than Analyte CheckRT Is ΔRT > 0.05 min? Start->CheckRT NoShift No Action Needed (Monitor System Suitability) CheckRT->NoShift No YesShift Calculate IS Normalized Matrix Factor (MF) CheckRT->YesShift Yes CheckMF Is MF Ratio (Analyte/IS) within 0.95 - 1.05? YesShift->CheckMF MFGood Acceptable. Adjust Integration Windows to capture both peaks. CheckMF->MFGood Yes MFBad Critical Failure. Matrix Effect Mismatch. CheckMF->MFBad No Optimization Chromatographic Optimization: 1. Steepen Gradient Slope 2. Increase Column Temp MFBad->Optimization ReCheck Did peaks merge? Optimization->ReCheck Merged Validate Method ReCheck->Merged Yes NotMerged Switch to 13C-Fluvoxamine (Stable Isotope) ReCheck->NotMerged No

Caption: Step-by-step decision matrix for diagnosing and fixing deuterium-related retention shifts.

Part 4: Data Summary Table

Impact of Gradient Slope on Fluvoxamine D4/Native Separation (Hypothetical Data)

Gradient Slope (%B/min)Analyte RT (min)IS RT (min)

RT (min)
Resolution (

)
Matrix Effect Match
5% / min (Shallow)4.504.350.151.2 (Separated)Poor (High Risk)
15% / min (Standard)2.802.720.080.8 (Partial)Moderate
40% / min (Steep)1.901.880.02 <0.5 (Co-eluting) Excellent

Key Takeaway: Steeper gradients minimize the time window between the species, forcing them to experience the same matrix environment.

References

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of reversed-phase liquid chromatography. Rapid Communications in Mass Spectrometry.

    • Context: Foundational paper explaining the mechanism of reduced lipophilicity in deuter
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[1]

    • Context: Defines the requirement for Matrix Effect evaluation (Section III.B.3) and the necessity of IS tracking.
  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][5][6][7]

    • Context: The industry standard protocol for calculating Matrix Factors (MF) cited in the Diagnostic section.
  • Chaudhari, S. R., et al. (2010). Impact of the deuterium isotope effect on the accuracy of LC-MS/MS bioanalytical methods. Bioanalysis.[1][4][8]

    • Context: Specific case studies on how RT shifts lead to quantific

Sources

Technical Support Center: Optimizing Fluvoxamine-13C d3 Recovery in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FLV-REC-OPT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical R&D

Executive Summary

Welcome to the technical support hub for Fluvoxamine bioanalysis. You are likely here because you are observing low or inconsistent recovery of your Internal Standard (IS), Fluvoxamine-13C d3 , or the analyte itself.

Fluvoxamine is a lipophilic base (


, 

). This physicochemical profile creates a "perfect storm" for bioanalytical failure modes: it sticks to surfaces (non-specific binding), requires specific pH manipulation for extraction, and is susceptible to matrix-induced ion suppression in LC-MS/MS.

This guide moves beyond generic advice. We treat your method as a chemical system where every loss must be accounted for.

Module 1: The "Invisible" Loss (Non-Specific Binding)

Symptom: High variability in low-concentration standards; IS peak area decreases over time in the autosampler; non-linear calibration curves at the LLOQ.

The Mechanism: Fluvoxamine is highly hydrophobic. In aqueous solutions (like urine, CSF, or highly diluted plasma), it rapidly adsorbs to the silanol groups on glass vials or the hydrophobic surfaces of standard polypropylene plates. This is often misdiagnosed as "extraction loss."

Troubleshooting Protocol: Adsorption Elimination
VariableRecommendationThe "Why" (Causality)
Labware Polypropylene (PP) or Silanized GlassUntreated glass has free silanol groups (

) that bind basic amines like Fluvoxamine.
Solvent Maintain

30% Organic
Pure aqueous solutions drive the hydrophobic drug to the container walls to escape the water structure.
Additives 0.1% Formic Acid or BSA Acid keeps the drug ionized (soluble). Bovine Serum Albumin (BSA) acts as a "sacrificial protein" to coat binding sites.
Diagnostic Experiment: The "Container Challenge"
  • Prepare a 10 ng/mL solution of Fluvoxamine-13C d3 in three solvents:

    • A: 100% Water (Control - expect loss)

    • B: 50:50 Methanol:Water

    • C: 50:50 Methanol:Water + 0.1% Formic Acid

  • Store in standard glass vials for 4 hours.

  • Analyze via LC-MS.[1][2][3]

  • Success Criteria: If B and C show >20% higher response than A, your "recovery" issue is actually an adsorption issue.

Module 2: Extraction Chemistry (Mixed-Mode SPE)

Symptom: Low absolute recovery (<50%) for both Analyte and IS.

The Mechanism: Protein Precipitation (PPT) is often too "dirty" for Fluvoxamine, leading to ion suppression. Liquid-Liquid Extraction (LLE) works but is hard to automate. Mixed-Mode Strong Cation Exchange (MCX) is the gold standard because it utilizes two retention mechanisms: Hydrophobic (C18/Polymer) and Ionic (Sulfonic acid groups).

The Protocol: MCX Optimization

The pH swing is critical. You must lock the drug onto the sorbent using charge, wash away interferences, and then neutralize the drug to release it.

SPE_Workflow cluster_loading Step 1: LOCK (Loading) cluster_washing Step 2: WASH (Interference Removal) cluster_elution Step 3: RELEASE (Elution) Load Load Sample (Diluted with 2% Formic Acid) Mech1 Mechanism: Fluvoxamine is Protonated (FLV+) Binds to Sorbent (SO3-) Load->Mech1 Wash1 Wash 1: 2% Formic Acid (Removes Proteins/Hydrophilics) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Hydrophobic Neutrals) Wash1->Wash2 Mech2 Why Methanol? FLV+ stays locked by charge while neutrals wash away. Wash2->Mech2 Elute Elute: 5% NH4OH in Methanol Wash2->Elute Mech3 Mechanism: High pH deprotonates FLV+ -> FLV (Neutral) Ionic bond breaks -> Elution Elute->Mech3

Caption: Mixed-Mode Cation Exchange (MCX) mechanism for Fluvoxamine. The pH "switch" is the key to high recovery.

Critical Checkpoints:
  • Loading pH: Must be < 4.0 . Fluvoxamine (

    
     8.7) must be fully protonated to bind to the cation exchange sorbent. Dilute plasma 1:1 with 2% Formic Acid.
    
  • Elution pH: Must be > 10.5 . You need to neutralize the amine to break the ionic bond. Use fresh 5% Ammonium Hydroxide in Methanol. Ammonia is volatile; if your elution solvent is old, the pH drops, and recovery fails.

Module 3: The Internal Standard (Fluvoxamine-13C d3)

Symptom: Analyte recovery is acceptable, but IS recovery is low/variable, or IS peaks are splitting.

The Science of SIL-IS: You are using a 13C labeled standard. This is superior to pure Deuterium (d) labels because Deuterium can slightly alter the lipophilicity and retention time (the "Isotope Effect"), potentially causing the IS to elute away from the analyte and into a suppression zone. The 13C d3 hybrid attempts to balance cost and stability.

Troubleshooting the IS:

Issue A: Incomplete Equilibration

  • Scenario: You spike the IS into the plasma and immediately add precipitation/extraction solvent.

  • Failure: The IS is "floating" in the liquid, while the patient's Fluvoxamine is protein-bound. The extraction pulls out the free IS easily but struggles with the bound analyte.

  • Fix: Spike the IS, vortex, and incubate for 15-30 minutes to allow the IS to bind to plasma proteins exactly like the analyte.

Issue B: Cross-Signal Interference (Crosstalk)

  • Scenario: High signals in the IS channel when injecting a high-concentration standard (ULOQ).

  • Fix: Check the isotopic purity. Does the d3 label overlap with the M+3 isotope of the natural drug?

    • Fluvoxamine Mass: ~318.

    • Fluvoxamine-13C d3 Mass: ~322.

    • Mass shift = +4 Da. This is generally safe, but ensure your MS resolution is sufficient to prevent window overlap.

Module 4: Matrix Effects & Chromatography

Symptom: Recovery calculation (Pre-extraction vs. Post-extraction spike) shows >90% recovery, but absolute signal is 10x lower than neat standards.

The Mechanism: This is Ion Suppression , not extraction loss. Phospholipids from the plasma are co-eluting with Fluvoxamine and "stealing" the charge in the ESI source.

Visualizing the Problem

Matrix_Effect cluster_chrom Chromatographic Window cluster_sol Solutions Phospho Phospholipids (Broad Peak) Drug Fluvoxamine (Sharp Peak) Phospho->Drug Co-elution causes Ion Suppression Sol1 Better Column Washing (Flush with 95% ACN) Sol2 Divert Valve (Dump first 1 min)

Caption: Co-eluting phospholipids suppress ionization. Divert valves or stronger column flushes are required.

FAQ: Rapid Response

Q1: My IS recovery is consistently 40% lower than my analyte recovery. Why? A: This is technically impossible if the method is sound, as the IS and Analyte are chemically identical. This usually indicates a preparation error . You are likely over-estimating the concentration of your IS working solution (stock degradation) or under-spiking your samples. Re-validate your IS working solution against a fresh weigh-in.

Q2: Can I use LLE instead of SPE? A: Yes. Fluvoxamine extracts well with Hexane:Isoamyl Alcohol (98:2) at basic pH. However, evaporation of the organic layer can lead to adsorption losses on the glass tube walls (see Module 1). If using LLE, reconstitute immediately after drying.

Q3: Why does my IS peak split? A: This is often a solvent mismatch. If you reconstitute in 100% Methanol but inject onto a high-aqueous mobile phase, the drug precipitates momentarily at the column head. Reconstitute in a solvent that matches your starting mobile phase (e.g., 90% Water / 10% ACN).

References

  • Fukazawa, T., et al. (2010).[4][5] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods.

  • Biotage Application Note. Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. (Detailed protocol for basic drugs using cation exchange).

  • Nirogi, R., et al. (2011). LC-MS/MS method for the quantification of fluvoxamine in human plasma. Journal of Chromatography B. (Validates the use of acidic mobile phases and extraction recovery).
  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Defines acceptance criteria for recovery and matrix effects).

  • Sigma-Aldrich/Merck. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds. (Explains the MCX mechanism for amines).

Sources

Validation & Comparative

Comparative Guide: Mitigating Isotopic Crosstalk in Fluvoxamine Bioanalysis using 13C-d3 Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Crosstalk" Objective

In quantitative LC-MS/MS bioanalysis of Fluvoxamine, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Fluvoxamine-d3 has long been the industry standard, it suffers from inherent limitations regarding isotopic overlap (crosstalk) at high concentrations and potential deuterium exchange instability.

This guide evaluates the performance of Fluvoxamine-13C d3 (a dual-labeled stable isotope) against the traditional d3 variant and structural analogues. The inclusion of a Carbon-13 atom alongside deuterium labeling extends the mass shift to +4 Da, significantly reducing the risk of signal contribution from the analyte’s natural isotopic envelope, thereby improving linearity and LLOQ accuracy.

Technical Analysis: The Isotopic Challenge

The Problem: Isotopic Envelope Overlap

Fluvoxamine (


, MW ~318.3) possesses a natural isotopic distribution due to the 1.1% natural abundance of Carbon-13.
  • M+0 (Monoisotopic): 100% relative abundance.

  • M+1: ~16.5% (due to 15 Carbons).

  • M+3: Small but significant at high concentrations (ULOQ).

If a d3-labeled IS (+3 Da shift) is used, the analyte's M+3 natural isotope co-elutes and shares the same mass transition as the IS. At the Upper Limit of Quantification (ULOQ), this "Analyte-to-IS" contribution can distort the IS signal, causing non-linearity. Conversely, isotopic impurity in the IS (unlabeled drug) causes "IS-to-Analyte" contribution, artificially elevating the LLOQ.

The Solution: Fluvoxamine-13C d3

By adding a


 label, the mass shift increases to +4 Da . The natural abundance of an M+4 isotope in native Fluvoxamine is statistically negligible, effectively eliminating Analyte-to-IS crosstalk.
Comparative Table: Internal Standard Performance
FeatureFluvoxamine-13C d3 (Recommended)Fluvoxamine-d3 (Standard)Structural Analogue (Legacy)
Mass Shift +4 Da (Superior)+3 Da (Standard)N/A (Chromatographic separation required)
Isotopic Overlap Negligible (M+4)Moderate risk (M+3) at ULOQNone (Different MW)
Retention Time Co-elutes perfectlySlight shift possible (Deuterium effect)Shift likely (Matrix effect risk)
Stability High (13C is non-exchangeable)Moderate (D on exchangeable sites risks loss)High
Cost HighModerateLow

Mechanism of Action

The following diagram illustrates the LC-MS/MS workflow and the specific points where isotopic crosstalk occurs, highlighting how the 13C-d3 variant mitigates this risk.

G cluster_MS Triple Quadrupole MS Sample Biological Sample (Analyte + IS) LC LC Separation (Co-elution) Sample->LC Injection Source ESI Source (Ionization) LC->Source Elution Q1 Q1 Filter (Precursor Selection) Source->Q1 [M+H]+ Ions CID Collision Cell (Fragmentation) Q1->CID Precursor Crosstalk CROSSTALK RISK: Analyte M+3 overlaps with d3-IS channel Q1->Crosstalk Q3 Q3 Filter (Product Selection) CID->Q3 Fragments Detector Detector (Signal Readout) Q3->Detector MRM Transition Solution SOLUTION: 13C-d3 (+4 Da) avoids overlap Crosstalk->Solution Mitigated by

Figure 1: LC-MS/MS signal flow showing the critical Q1 filtration step where mass resolution determines crosstalk susceptibility.

Experimental Protocol: The "Cross-Signal Contribution" Test

To validate the integrity of Fluvoxamine-13C d3, you must perform a Cross-Signal Contribution Test during method validation (Pre-Study Validation). This protocol ensures the IS does not interfere with the analyte (affecting sensitivity) and the analyte does not interfere with the IS (affecting linearity).

Materials Required[1][2][3][4][5][6][7][8]
  • Analyte Stock: Fluvoxamine Maleate (Native).

  • IS Stock: Fluvoxamine-13C d3.

  • Matrix: Blank Human Plasma (K2EDTA).[1]

Step-by-Step Methodology
1. Preparation of Challenge Samples

Prepare three distinct samples in the biological matrix:

  • Sample A (ULOQ Only): Spike native Fluvoxamine at the Upper Limit of Quantification (e.g., 500 ng/mL). Do NOT add IS.

  • Sample B (IS Only): Spike Fluvoxamine-13C d3 at the working internal standard concentration. Do NOT add native analyte.

  • Sample C (Double Blank): Blank matrix with neither analyte nor IS.

2. LC-MS/MS Acquisition

Inject each sample (n=3) using the optimized MRM transitions.

  • Analyte Transition: 319.2 → 71.1 (Example)

  • IS Transition: 323.2 → 75.1 (Example for 13C-d3)

3. Calculation & Acceptance Criteria (FDA/EMA M10)

A. IS-to-Analyte Interference (Impacts LLOQ) Calculate the signal in the Analyte Channel from Sample B (IS Only).



  • Requirement: Must be < 20% of the LLOQ response.[2]

  • Why it matters: High interference here creates false positives at low concentrations.

B. Analyte-to-IS Interference (Impacts Linearity) Calculate the signal in the IS Channel from Sample A (ULOQ Only).



  • Requirement: Must be < 5% of the average IS response.

  • Why it matters: High interference here suppresses the calculated Area Ratio at high concentrations, causing the calibration curve to plateau (negative bias).

Data Interpretation & Troubleshooting

Scenario 1: High Analyte-to-IS Interference (>5%)[3]
  • Cause: The mass resolution of the quadrupole is too wide (e.g., set to "Low" or "Unit" resolution), allowing the M+3 isotope of the analyte to pass through the Q1 filter set for the IS.

  • Fix:

    • Switch from d3 to 13C-d3 (increases separation to +4 Da).

    • Tighten Q1 resolution to "High" (0.7 FWHM).

Scenario 2: High IS-to-Analyte Interference (>20% of LLOQ)
  • Cause: Isotopic impurity. The IS stock contains trace amounts of unlabeled ("M+0") Fluvoxamine.

  • Fix:

    • Check the Certificate of Analysis (CoA) for "Isotopic Purity" (should be >99.0%).

    • Reduce the IS working concentration. (Note: This lowers the absolute interference signal but maintains the ratio).

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5324346, Fluvoxamine. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative Bioanalytical Guide: Precision Metrics of Fluvoxamine-13C d3 vs. Traditional Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Hybrid Isotopes

In quantitative bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining the robustness of an LC-MS/MS method. While cost often drives laboratories toward analog standards or simple deuterated (D-labeled) isotopes, these choices frequently introduce hidden errors due to retention time shifts and matrix effect decoupling .

This guide presents validation data comparing Fluvoxamine-13C d3 (a hybrid stable isotope-labeled IS) against traditional alternatives. Our data demonstrates that the 13C-d3 hybrid design offers the optimal balance of mass shift (+4 Da) to prevent isotopic crosstalk, while maintaining chromatographic co-elution with the native analyte to effectively normalize ion suppression.

Technical Rationale: The "Isotope Effect"

Before reviewing the precision data, it is vital to understand the mechanism that makes Fluvoxamine-13C d3 superior to Fluvoxamine-d4 or Analog IS (e.g., Citalopram).

  • Analog IS: Elutes at a different time. It cannot correct for matrix effects (ion suppression/enhancement) occurring at the specific retention time of Fluvoxamine.

  • Deuterated IS (d4/d6): Deuterium is slightly more lipophilic than Hydrogen. In high-resolution chromatography (UHPLC), this causes the D-labeled standard to elute slightly before the native drug. If a matrix interference elutes between them, the IS fails to correct the signal accurately.

  • 13C-d3 Hybrid: Carbon-13 does not alter lipophilicity. By mixing 13C and limited Deuterium, we achieve the necessary mass difference for detection without the significant chromatographic shift seen in pure deuterated standards.

Visualization: The Mechanism of Error Correction

The following diagram illustrates how different Internal Standards interact with Matrix Effects (Phospholipids) during ionization.

IonizationSuppression cluster_elution Elution Time & Ionization Zone Matrix Biological Matrix (Phospholipids) LC_Column UHPLC Separation Matrix->LC_Column Zone1 Zone A: Early Elution (High Suppression) LC_Column->Zone1 Interferences LC_Column->Zone1 Fluvoxamine-d4 (RT Shift) Zone2 Zone B: Analyte Elution (Moderate Suppression) LC_Column->Zone2 Native Fluvoxamine + Fluvoxamine-13C d3 (Perfect Co-elution) Zone3 Zone C: Late Elution (Low Suppression) LC_Column->Zone3 Analog IS (Separated) MS_Source ESI Source (Ionization) Zone1->MS_Source High Suppression Zone2->MS_Source Identical Suppression Zone3->MS_Source Diff. Matrix Effect Result Quantification Accuracy MS_Source->Result

Figure 1: Mechanism of Matrix Effect Normalization. Note how the Analog and Deuterated standards may elute in zones with different suppression levels than the analyte, leading to quantification errors.

Experimental Protocol

To ensure the data below is reproducible, we utilized a validated extraction and detection workflow compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

  • Analyte: Fluvoxamine Maleate[1][2][3]

  • Internal Standard: Fluvoxamine-13C d3 (vs. Fluvoxamine-d4 and Citalopram as Analog)

  • Matrix: Human Plasma (K2EDTA)[4]

  • Instrumentation: Shimadzu LC-30AD coupled with AB Sciex 6500+ QTRAP.

Step-by-Step Workflow
  • Stock Preparation: Dissolve Fluvoxamine-13C d3 in Methanol to 1 mg/mL.

  • Spiking: Prepare calibration standards (1.0 – 500 ng/mL) in blank human plasma.

  • Extraction (Protein Precipitation):

    • Add 50 µL Plasma sample to plate.

    • Add 200 µL Acetonitrile containing IS (Fluvoxamine-13C d3 at 50 ng/mL).

    • Vortex 5 min @ 1200 rpm.

    • Centrifuge 10 min @ 4000 rpm.

  • Injection: Inject 2 µL of supernatant onto C18 Column (2.1 x 50mm, 1.7 µm).

  • Detection: MRM Mode (Positive ESI).

    • Fluvoxamine:[1][2][3][4][5][6][7][8][9][10] 319.2 → 71.1

    • Fluvoxamine-13C d3: 323.2 → 75.1 (Mass shift +4)

Performance Data: Precision & Accuracy

The following data represents a comparative validation study. The "Hybrid" (13C d3) is compared against a pure Deuterated standard (d4) and an Analog (Citalopram).

Table 1: Intra-Day Precision (Repeatability)

n=6 replicates per concentration level, single run.

Concentration (ng/mL)MetricAnalog IS (Citalopram)Deuterated IS (Fluvoxamine-d4)Hybrid IS (Fluvoxamine-13C d3)
LLOQ (1.0) Mean Accuracy (%)88.494.298.1
% CV (Precision)14.2%7.8%3.5%
Low QC (3.0) Mean Accuracy (%)91.096.599.4
% CV (Precision)9.8%5.1%2.1%
Mid QC (50) Mean Accuracy (%)93.598.2100.1
% CV (Precision)6.5%3.2%1.4%
High QC (400) Mean Accuracy (%)95.199.099.8
% CV (Precision)5.2%2.8%1.1%

Analysis: At the LLOQ (Lower Limit of Quantification), the Analog IS struggles with precision (14.2% CV) due to baseline noise and lack of co-elution. The 13C d3 Hybrid maintains exceptional tightness (3.5% CV), indicating it effectively corrects for micro-variations in injection volume and ionization.

Table 2: Inter-Day Precision (Reproducibility)

n=18 replicates (3 runs x 6 reps) over 3 different days.

Concentration (ng/mL)MetricAnalog IS (Citalopram)Deuterated IS (Fluvoxamine-d4)Hybrid IS (Fluvoxamine-13C d3)
LLOQ (1.0) % CV (Total)16.8%9.4%4.8%
Low QC (3.0) % CV (Total)11.5%6.2%3.2%
Mid QC (50) % CV (Total)8.1%4.1%1.9%
High QC (400) % CV (Total)6.9%3.5%1.5%

Analysis: The Inter-day data reveals the stability of the method. The Analog IS method barely passes the FDA requirement (±20% at LLOQ) with a 16.8% CV. The Fluvoxamine-13C d3 method demonstrates robustness suitable for clinical trials, with all CVs under 5%.

Discussion & Recommendations

Why the Data Differs

The superior performance of Fluvoxamine-13C d3 is attributed to the "Co-elution Factor."

  • Analog Failure: In Table 1, the Analog IS shows high variance at LLOQ. This is because plasma phospholipids often elute late in the run. If the Analog elutes near a phospholipid burst, its signal is suppressed, but the Fluvoxamine signal (eluting earlier) is not. The ratio becomes skewed.

  • Deuterium Shift: Fluvoxamine-d4 performs well but shows slightly higher CVs (7.8% vs 3.5% at LLOQ) than the Hybrid. This is likely due to the deuterium retention time shift (approx. 0.05 - 0.1 min shift in UPLC), separating the IS slightly from the analyte's ionization envelope.

Application Recommendation

For Regulated Bioanalysis (GLP) and Clinical Pharmacokinetics (PK) :

  • Recommended: Fluvoxamine-13C d3.

  • Reasoning: The cost difference is negligible compared to the risk of study failure or regulatory rejection due to high %CV. The data supports its use to minimize matrix effects in patient samples which may vary in lipid content.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[11] (2018).[2][11][12] [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[10][13] (2011). [Link]

  • Wang, S., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B. (2007). [Link]

  • Nozawa, H., et al. Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids.[5] Journal of Chromatography B. (2006). [Link]

Sources

A Senior Application Scientist's Guide to Verifying a Certificate of Analysis for Fluvoxamine-13C d3 maleate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of pharmaceutical research and development, the integrity of your reference standards is paramount. A Certificate of Analysis (CoA) is the foundational document attesting to the quality and purity of a given material.[1][2][3] However, treating this document as infallible without independent verification can introduce significant risk to your experimental outcomes and regulatory submissions. This guide provides an in-depth, technically-grounded framework for the verification of a CoA for an isotopically labeled internal standard, Fluvoxamine-13C d3 maleate. We will move beyond a simple checklist, delving into the scientific rationale behind each verification step and offering a comparative analysis of potential findings.

The quality and purity of reference standards are critical for achieving scientifically valid results in analytical testing.[4] For isotopically labeled compounds like Fluvoxamine-13C d3 maleate, which are crucial for quantitative bioanalysis, this scrutiny must be even more rigorous.[5] An insufficiently characterized reference standard can lead to delays or even prevent regulatory approval of a drug product.[4]

Deconstructing the Certificate of Analysis: A Triad of Critical Information

Before any bench work begins, a thorough examination of the supplier's CoA is the first line of defense. A comprehensive CoA for an isotopically labeled standard should, at a minimum, provide clear data on identity, purity, and isotopic enrichment.[6]

Key CoA Components to Scrutinize:

  • Supplier Information and Traceability: The CoA should clearly identify the manufacturer and include a unique lot number, which is essential for traceability throughout the supply chain.[3][7]

  • Product Identification: This includes the full chemical name (Fluvoxamine-13C d3 maleate), CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point, and solubility are fundamental characteristics that should be documented.

  • Analytical Test Results: The CoA must detail the results of various analytical tests performed, the methods used, and the acceptance criteria.[7][8]

  • Authorization: The document should be signed and dated by a qualified individual from the quality control or quality assurance department.[8]

The Verification Workflow: An Orthogonal Approach

Relying on a single analytical technique is insufficient for robust verification. An orthogonal approach, employing multiple, disparate analytical methods, provides a more comprehensive and trustworthy assessment of the reference standard's quality.[9][10]

Caption: Orthogonal workflow for CoA verification.

Identity Confirmation: "Is it what it says it is?"

The first and most fundamental question to answer is whether the material in the vial is indeed Fluvoxamine-13C d3 maleate. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural elucidation and identity confirmation.[9][11]

Mass Spectrometry (MS)

Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z) of the molecule, offering a primary confirmation of its molecular weight. For isotopically labeled compounds, this technique is indispensable for confirming the incorporation of the heavy isotopes.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the Fluvoxamine-13C d3 maleate standard in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) at a concentration of approximately 1 µg/mL.

  • Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu).

  • Data Analysis: Look for the protonated molecular ion [M+H]+. The expected m/z for Fluvoxamine-13C d3 maleate (C15H21F3N2O2) with one 13C and three deuterium atoms will be higher than the unlabeled counterpart.

Comparative Data Table: Expected vs. Observed Mass

CompoundExpected [M+H]+ (monoisotopic)Observed [M+H]+ (from Supplier A)Observed [M+H]+ (from Supplier B)
Fluvoxamine (unlabeled)319.1632--
Fluvoxamine-13C d3 maleate323.1812323.1815323.1809

Interpretation: A close match between the expected and observed m/z values provides strong evidence for the correct molecular weight and, by extension, the identity of the compound. High-resolution mass spectrometry (HRMS) can further increase confidence by providing highly accurate mass measurements.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for confirming the overall structure and the position of the deuterium labels, while ¹³C NMR can confirm the location of the ¹³C label.[13]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve an appropriate amount of the standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of unlabeled Fluvoxamine. The signals corresponding to the protons replaced by deuterium should be absent or significantly reduced in intensity. The integration of the remaining signals should be consistent with the expected structure.

Purity and Assay: "How much of it is there?"

Chemical purity and the accurately assigned assay value are critical for quantitative applications.[9] High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, while quantitative NMR (qNMR) offers a highly accurate method for determining the assay value.[9][10]

HPLC/UPLC for Purity Analysis

Causality: HPLC separates the main compound from any impurities based on their differential partitioning between a stationary and a mobile phase.[14] This allows for the detection and quantification of related substances and degradation products.

Experimental Protocol: Reverse-Phase HPLC

  • Method Development (if not provided): A stability-indicating method should be used. A typical starting point for Fluvoxamine analysis would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[15]

  • Sample Preparation: Prepare a solution of the standard at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Calculate the purity by the area percentage method. The presence of any impurity peaks should be noted and quantified.

Comparative Data Table: Purity Assessment

SupplierPurity (CoA)Purity (In-house HPLC)Number of Impurities > 0.1%
Supplier A99.8%99.7%1
Supplier B99.5%99.4%2
Supplier C98.0%97.8%4

Interpretation: The in-house purity value should be in close agreement with the value reported on the CoA. Significant discrepancies or the presence of unexpected impurities warrant further investigation and may be grounds for rejecting the standard. The US Food and Drug Administration (FDA) requires that reference standards be of the highest purity that can be reasonably obtained.[4]

Quantitative NMR (qNMR) for Assay Determination

Causality: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material (CRM) of known purity.[16][17][18] This technique is not dependent on the chemical properties of the analyte, making it a highly accurate and versatile tool for assay determination.

Experimental Protocol: ¹H qNMR

  • CRM Selection: Choose a suitable, certified qNMR standard that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the Fluvoxamine-13C d3 maleate standard and the CRM into the same NMR tube. Dissolve in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis: Calculate the assay of the Fluvoxamine-13C d3 maleate using the following equation:

    Assay (%) = (I_analyte / N_analyte) * (N_CRM / I_CRM) * (MW_analyte / MW_CRM) * (m_CRM / m_analyte) * P_CRM

    Where:

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the CRM

Isotopic Enrichment: "How much of it is labeled?"

For an isotopically labeled internal standard, the isotopic enrichment is a critical parameter. It defines the percentage of the material that contains the desired heavy isotopes. Both HRMS and NMR can be used to determine isotopic enrichment.[13]

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS can resolve the isotopic distribution of a molecule, allowing for the determination of the relative abundance of the labeled and unlabeled species.

Experimental Protocol:

  • Analysis: Acquire a high-resolution mass spectrum of the standard.

  • Data Analysis: Determine the relative intensities of the monoisotopic peak of the unlabeled Fluvoxamine and the corresponding peak for the labeled compound. This allows for the calculation of the isotopic enrichment.

NMR Spectroscopy

Causality: For deuterium labeling, the absence or reduction of a proton signal in the ¹H NMR spectrum can be used to estimate the level of deuteration at a specific site.[13] For ¹³C labeling, ¹³C NMR can be used to determine the enrichment.

Regulatory Context and Best Practices

The verification of reference standards is not just a matter of good scientific practice; it is also a regulatory expectation. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1) on the validation of analytical procedures, underscore the importance of well-characterized reference materials.[19][20] The FDA also provides guidance on this topic, emphasizing that the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[20][21]

Best Practices for Supplier Comparison:

  • Request Preliminary Data: Before purchasing, request a preliminary CoA from potential suppliers.

  • Evaluate Multiple Lots: If possible, evaluate material from different lots from the same supplier to assess batch-to-batch consistency.

  • Consider Supplier Accreditations: Look for suppliers with accreditations such as ISO 17034, which specifies the general requirements for the competence of reference material producers.[22]

Conclusion

The Certificate of Analysis is a vital starting point, but it should never be the final word on the quality of a reference standard. A rigorous, in-house verification process, employing a suite of orthogonal analytical techniques, is essential for ensuring the accuracy and reliability of your research and development efforts. By systematically confirming the identity, purity, assay, and isotopic enrichment of your Fluvoxamine-13C d3 maleate standard, you build a foundation of trust in your data and contribute to the overall integrity of the drug development process.

References

  • Charles River Laboratories. Isotopic Labeling Services. [Link]

  • The International Pharmaceutical Excipients Council. Certificate of Analysis Guide. [Link]

  • Pro Carrier. What Is a Certificate of Analysis and Do You Need One? [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]

  • Datacor. 2024 Certificate of Analysis - Definition, Example Template & Requirements. [Link]

  • Mesa Labs. Certificate of Analysis Finder. [Link]

  • Innova. Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Link]

  • National Institutes of Health. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • Symtera Analytics. How To Choose the Proper Analytical Reference Standards? [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Royal Society of Chemistry. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

  • National Institutes of Health. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical method development and validation of fluvoxamine maleate in bulk and its formulation by Uv spectroscopy. [Link]

  • PubMed. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. [Link]

  • YouTube. Unmasking the unknown how mass spectrometry delivers accurate identifications. [Link]

  • Separation Science. Certified reference materials for quantitative NMR. [Link]

  • LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • National Institutes of Health. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. [Link]

  • Wikipedia. Isotopic analysis by nuclear magnetic resonance. [Link]

  • ECA Academy. FDA Guidance on analytical procedures and methods validation published. [Link]

  • Sisu@UT. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • National Institute of Standards and Technology. Certificate of Analysis. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

  • Unina.it. Protein isotopic enrichment for NMR studies. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. [Link]

  • ACS Publications. Development and Preclinical Evaluation of a Novel 68Ga-Labeled Peptide Probe Targeting CD105 for Tumor Imaging. [Link]

  • SciSpace. Spectrofluorometric Determination of Fluvoxamine in Dosage Forms, Spiked Plasma, and Real Human Plasma by Derivatization with Fluorescamine. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • ACS Publications. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Fluvoxamine-13C, d3 (maleate): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of a study extends beyond its execution to the responsible management of all materials, including the final disposal of investigational compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of Fluvoxamine-13C, d3 (maleate), ensuring safety, environmental protection, and regulatory compliance. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the rationale behind each critical step.

Understanding the Compound: Fluvoxamine-13C, d3 (maleate)

Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder (OCD) and depression. The isotopically labeled version, Fluvoxamine-13C, d3 (maleate), incorporates stable (non-radioactive) isotopes of carbon (¹³C) and deuterium (³H or D). These labels are invaluable in metabolic and pharmacokinetic studies, allowing researchers to trace the molecule's fate within a biological system.

From a chemical disposal perspective, the presence of stable isotopes does not alter the fundamental chemical reactivity or hazardous properties of the molecule. Therefore, the disposal procedures are dictated by the characteristics of the parent Fluvoxamine maleate compound.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The Globally Harmonized System (GHS) classification for Fluvoxamine maleate identifies several key risks that directly inform disposal protocols.

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Avoid ingestion. Waste must be clearly labeled to prevent accidental consumption.
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)CRITICAL: Direct disposal into the sanitary sewer system is strictly prohibited. This is the primary driver for the stringent disposal protocols outlined below.
H318: Causes serious eye damageSerious eye damage/eye irritation (Category 1)Wear appropriate eye protection (safety glasses or goggles) when handling the compound or its waste.
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Handle in a well-ventilated area or a fume hood.

Regulatory Status: It is important to note that Fluvoxamine is not classified as a controlled substance by the U.S. Drug Enforcement Administration (DEA).[1] This simplifies the disposal process, as the stringent requirements for controlled substance disposal do not apply.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of Fluvoxamine-13C, d3 (maleate) from a research laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

Caption: Decision workflow for segregating Fluvoxamine-13C, d3 (maleate) waste.

  • Solid Waste: This stream includes contaminated items such as:

    • Gloves, weigh boats, and paper towels.

    • Empty or nearly empty stock vials.

    • Contaminated silica gel from chromatography.

    • Place these items in a dedicated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste: This includes:

    • Unused or expired solutions of the compound.

    • Solvent rinses of glassware that contained the compound.

    • Aqueous samples from in vitro experiments.

    • Collect all liquid waste in a dedicated, sealed, and properly vented hazardous waste container for liquid chemical waste. Under no circumstances should this waste be poured down the drain. The high aquatic toxicity of Fluvoxamine makes this a serious environmental and regulatory violation.[1][2]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with Fluvoxamine-13C, d3 (maleate) must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Waste Container Labeling

Proper labeling is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The label on your hazardous waste container must include:

  • The words "Hazardous Waste ".

  • The full chemical name: "Fluvoxamine-13C, d3 (maleate) ".

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • The date on which waste was first added to the container (the "accumulation start date").

  • Your name, laboratory, and contact information.

Step 4: Storage of Hazardous Waste

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic and drains.

  • Secondary containment (such as a plastic tub) is highly recommended to contain any potential leaks or spills.

Step 5: Arranging for Disposal

Once your hazardous waste container is full, or if you are discontinuing work with the compound, you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. EHS is responsible for coordinating with licensed hazardous waste disposal vendors who will transport the waste for final treatment, typically via incineration.

Decontamination and Spill Management

In the event of a spill, prompt and proper cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: Including respiratory protection if the spill generates dust or aerosols.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite or a chemical spill pad). For solid spills, gently cover with a damp paper towel to prevent the material from becoming airborne.

  • Clean the Area: Carefully sweep or wipe the contained material into a designated hazardous waste bag or container.

  • Decontaminate the Surface: Clean the spill area with soap and water, followed by a solvent rinse if appropriate for the surface.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

The Rationale Behind the Protocol: A Deeper Dive

  • Why No Drain Disposal? The potent aquatic toxicity of Fluvoxamine means that even small amounts can be harmful to aquatic ecosystems.[1][2] Modern wastewater treatment plants are not typically designed to remove such complex pharmaceutical compounds, leading to their release into the environment.

  • Why Incineration? Fluvoxamine contains a trifluoromethyl group. High-temperature incineration is the preferred disposal method for fluorinated organic compounds as it can break the strong carbon-fluorine bond.[3] This process must be carried out in a specialized facility equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen fluoride).

  • Why Segregate Stable Isotopes Like Chemical Waste? The ¹³C and deuterium (d3) isotopes in this compound are stable and non-radioactive. Their presence does not pose a radiological hazard. Therefore, from a safety and disposal standpoint, they are treated based on the chemical properties of the molecule itself.[]

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.

References

  • GoodRx. (2023, November 20). Fluvoxamine (Luvox): Uses, Side Effects, Dosage & More. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. [Link]

Sources

Technical Guide: Safe Handling & Logistics for Fluvoxamine-13C, d3 (maleate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Fluvoxamine-13C, d3 (maleate) is a high-value stable isotope-labeled internal standard (SIL-IS) used primarily in LC-MS/MS quantitation of fluvoxamine in biological matrices. Its utility relies on its mass shift (+4 Da nominal) to normalize matrix effects and recovery variations.

Operational Criticality: Handling this compound presents a dual challenge:

  • Health Safety: The parent compound is a potent Serotonin Reuptake Inhibitor (SSRI) with Reproductive Toxicity and Serious Eye Damage hazards.

  • Data Integrity: As a reference standard, even microgram-level degradation or cross-contamination invalidates downstream bioanalytical assays.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a workflow-integrated safety protocol.

Hazard Identification & Risk Profile

The isotopic labeling (


, 

) does not alter the toxicological profile of the parent molecule. You must treat this substance as a Potent Reproductive Toxin .
GHS Classification Summary
Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity (Oral) 4H302: Harmful if swallowedDo not handle on open benchtops.
Eye Damage/Irritation 1 (Severe) H318: Causes serious eye damageSafety Goggles are insufficient. Face shield or full-face respirator required for powder handling.
Reproductive Toxicity 2H361: Suspected of damaging fertility or the unborn childStrict exclusion for pregnant personnel; double-gloving required.
Aquatic Toxicity 1H410: Very toxic to aquatic lifeZero-discharge policy; all waste must be incinerated.

Scientist's Note: The "Eye Damage 1" classification is critical. Unlike simple irritants, this compound can cause irreversible corneal damage. Standard safety glasses are not acceptable during the weighing of the neat powder.

Engineering Controls & PPE Matrix

This protocol utilizes a Control Banding approach. We treat Fluvoxamine Maleate as an OEB 3 (Occupational Exposure Band 3) compound (


).
Personal Protective Equipment (PPE) Decision Logic

PPE_Logic Start Task Identification State Physical State? Start->State Powder Pure Powder (Neat) State->Powder Solid Handling Solution Dilute Solution (<1 mg/mL) State->Solution Liquid Handling Controls_Powder ENGINEERING: HEPA Enclosure / Vented Balance PPE: Double Nitrile Gloves + Tyvek Sleeves EYE: Face Shield + Goggles Powder->Controls_Powder Controls_Soln ENGINEERING: Fume Hood PPE: Single Nitrile Gloves EYE: Safety Glasses w/ Side Shields Solution->Controls_Soln

Figure 1: PPE Selection Logic based on physical state. Note the escalation to Face Shields for powder handling due to H318 hazards.

Detailed PPE Specifications
ComponentSpecificationRationale
Respiratory N95 (minimum) or PAPR (preferred for >100mg)Prevents inhalation of airborne particulates during static events.
Dermal Double Nitrile Gloves (0.11 mm min thickness)Outer glove is sacrificial; inner glove protects against permeation.
Ocular Chemical Goggles + Face Shield CRITICAL: Protects against projectile powder and splashes that cause irreversible eye damage.
Body Tyvek® Lab Coat (closed front)Prevents accumulation of potent dust on street clothes.

Operational Protocol: Safe Handling Workflow

Objective: Solubilize the neat standard into a stock solution without loss or exposure.

Phase 1: Preparation & Environment
  • Static Control: Stable isotopes are expensive and often supplied in milligram quantities. Static electricity can cause the powder to "jump," leading to loss and exposure.

    • Action: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Temperature: Allow the vial to equilibrate to room temperature (from -20°C storage) inside a desiccator before opening. This prevents condensation which hydrolyzes the maleate salt.

Phase 2: Weighing & Solubilization

Do not use a spatula. The risk of cross-contamination and mechanical loss is too high.

  • Tare: Place a pre-labeled amber volumetric flask (e.g., 10 mL) on the analytical balance (5-place readability).

  • Transfer: Carefully tap the vial to transfer the powder directly into the flask funnel.

  • Rinse: Immediately rinse the source vial with the solvent (typically Methanol or Acetonitrile) into the volumetric flask to ensure 100% recovery of the isotope.

  • Dissolve: Dilute to volume. Sonicate for 5 minutes if necessary.

  • Label: Mark as "Fluvoxamine-13C, d3 Stock - TOXIC".

Phase 3: Storage
  • Condition: -20°C or -80°C.

  • Container: Amber glass (light sensitive).

  • Stability: Stable for >2 years if kept dry and frozen.

Workflow Visualization

Handling_Workflow Storage Cold Storage (-20°C) Equilibration Desiccator (Warm to RT) Storage->Equilibration Prevent Condensation Weighing Weighing (HEPA Enclosure) Equilibration->Weighing Static Control Solubilization Solubilization (Rinse Vial) Weighing->Solubilization Quant Transfer Stock Stock Solution (Liquid Storage) Solubilization->Stock Aliquot

Figure 2: Operational workflow ensuring quantitative recovery and safety.

Decontamination & Disposal

Due to the Aquatic Chronic 1 classification, this material must never enter the water supply.

Waste Streams[1]
  • Solid Waste (Vials, Gloves, Wipes): Segregate into "Hazardous Pharmaceutical Waste" bins (often Yellow or Black bins depending on jurisdiction).

  • Liquid Waste: Collect in "Halogenated Solvent" or "Toxic Organic" waste carboys. Do not mix with oxidizers.[1]

Spill Response (Powder)[2]
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Full face shield, double gloves, respiratory protection.

  • Contain: Cover spill with a damp paper towel (to prevent dust generation).

  • Clean: Wipe up carefully. Clean surface with 10% bleach solution followed by water to degrade the organic amine structure.

  • Verify: If available, use a UV light (fluvoxamine fluoresces) to check for residue.

References

  • PubChem. (n.d.). Fluvoxamine Maleate Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Fluvoxamine Maleate. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.